1,2-Dibromo-4-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDRYLYVHKDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202455 | |
| Record name | Benzene, 1,2-dibromo-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-50-7 | |
| Record name | Benzene, 1,2-dibromo-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5411-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dibromo-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 1,2-Dibromo-4-nitrobenzene. This compound serves as a crucial building block in the development of various pharmaceuticals, agrochemicals, and dyes. This document outlines a detailed experimental protocol for its synthesis, along with a thorough analysis of its structural and physical properties through various spectroscopic and analytical techniques.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the nitration of 1,2-dibromobenzene (B107964). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, primarily at the para position due to the ortho, para-directing effect of the bromine atoms.
Experimental Protocol: Nitration of 1,2-Dibromobenzene
Materials:
-
1,2-Dibromobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol (95%)
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.
-
Once the nitrating mixture has cooled, slowly add 1,2-dibromobenzene dropwise to the stirred solution. The temperature of the reaction mixture should be carefully monitored and maintained below 60°C to prevent side reactions and ensure the desired product formation.[1]
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a designated period to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture is poured over crushed ice to quench the reaction and precipitate the crude product.
-
The solid product is then collected by vacuum filtration and washed thoroughly with cold deionized water to remove any residual acid.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical characterization techniques.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃Br₂NO₂ |
| Molecular Weight | 280.90 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 53-55 °C |
| Boiling Point | Decomposes |
| Solubility | Insoluble in water, soluble in organic solvents |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| d | Doublet | J | Aromatic Proton |
| dd | Doublet of doublets | J₁, J₂ | Aromatic Proton |
| d | Doublet | J | Aromatic Proton |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with neighboring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| δ₁ | Carbon attached to Bromine (C-Br) |
| δ₂ | Carbon attached to Bromine (C-Br) |
| δ₃ | Aromatic Carbon (C-H) |
| δ₄ | Carbon attached to Nitro group (C-NO₂) |
| δ₅ | Aromatic Carbon (C-H) |
| δ₆ | Aromatic Carbon (C-H) |
Note: The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the bromine and nitro substituents.
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H Stretch |
| ~1590-1450 | Aromatic C=C Stretch |
| ~1530 & ~1350 | Asymmetric & Symmetric N-O Stretch (NO₂) |
| ~850-750 | C-H Out-of-plane Bend |
| ~700-500 | C-Br Stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 281 | Molecular ion peak [M]⁺ (corresponding to the most abundant bromine isotopes)[3] |
| Fragment 1 | Loss of NO₂ group |
| Fragment 2 | Loss of Br atom |
| Fragment 3 | Loss of both Br atoms |
Note: The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Visualizing the Workflow and Characterization
To better illustrate the synthesis and characterization processes, the following diagrams have been generated using Graphviz.
References
Technical Guide: Physicochemical Properties of 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Dibromo-4-nitrobenzene. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂NO₂ | [1] |
| Molecular Weight | 280.90 g/mol | [1] |
| CAS Number | 5411-50-7 | [1] |
| Melting Point | 53-55 °C | [2] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | |
| Density | Data not consistently available. | |
| Appearance | White to light yellow powder or crystals. | [3] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in synthesis and purification processes.
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Acetone | Soluble |
| Benzene | Soluble |
| Chloroform | Soluble |
| Toluene | Soluble |
Spectral Data
Spectroscopic data is vital for the identification and structural elucidation of this compound.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Aromatic protons are expected in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used. |
| ¹³C NMR | Aromatic carbons are expected in the range of 110-150 ppm. Carbons attached to bromine atoms will show a characteristic upfield shift due to the "heavy atom effect". |
| Infrared (IR) Spectroscopy | Characteristic peaks are expected for C-Br stretching, C-N stretching, and asymmetric and symmetric stretching of the NO₂ group. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 280, with characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Solubility Determination (Qualitative)
A qualitative assessment of solubility can be performed to quickly screen for suitable solvents.
Procedure:
-
Approximately 10-20 mg of this compound is placed in a small test tube.
-
1 mL of the test solvent is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes at room temperature.
-
A visual inspection is made to determine if the solid has dissolved completely, partially, or not at all.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.
Caption: Plausible synthesis route for this compound.
Caption: Workflow for physicochemical property determination.
References
An In-depth Technical Guide on the Crystal Structure of 1-Bromo-4-methyl-2-nitrobenzene
Note to the Reader: A comprehensive search for the crystal structure of 1,2-Dibromo-4-nitrobenzene did not yield publicly available crystallographic data. Therefore, this guide presents a detailed analysis of the crystal structure of a closely related compound, 1-Bromo-4-methyl-2-nitrobenzene , for which complete experimental data is accessible. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of similar brominated nitroaromatic compounds.
Abstract
This technical guide provides a detailed overview of the crystal structure of 1-Bromo-4-methyl-2-nitrobenzene (C7H6BrNO2), as determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna21. The crystal structure analysis reveals key insights into the molecular geometry, intermolecular interactions, and packing arrangement. This document summarizes the crystallographic data, experimental protocols for structure determination, and key structural features of the title compound.
Introduction
1-Bromo-4-methyl-2-nitrobenzene is a substituted aromatic compound of interest in various fields of chemical synthesis. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, reactivity, and potential applications. This guide presents a comprehensive analysis of its solid-state structure, providing valuable data for computational modeling and further experimental studies.
Data Presentation
The quantitative data obtained from the crystal structure determination of 1-Bromo-4-methyl-2-nitrobenzene are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C7H6BrNO2 |
| Formula weight | 216.04 |
| Temperature | 181 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pna21 |
| Unit cell dimensions | |
| a | 13.016(5) Å |
| b | 14.617(5) Å |
| c | 4.037(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 768.1(10) ų |
| Z | 4 |
| Density (calculated) | 1.868 Mg/m³ |
| Absorption coefficient | 5.30 mm⁻¹ |
| F(000) | 424 |
| Crystal size | 0.16 x 0.12 x 0.10 mm |
| Theta range for data collection | 3.1 to 28.9° |
| Reflections collected | 3749 |
| Independent reflections | 1446 [R(int) = 0.042] |
| Completeness to theta = 26.4° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1446 / 25 / 102 |
| Goodness-of-fit on F² | 1.19 |
| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.131 |
| R indices (all data) | R1 = 0.063, wR2 = 0.136 |
| Absolute structure parameter | -0.04(4) |
| Largest diff. peak and hole | 0.85 and -0.45 e.Å⁻³ |
Data sourced from the crystallographic study of 1-Bromo-4-methyl-2-nitrobenzene.[1][2]
Molecular Structure
The molecule of 1-Bromo-4-methyl-2-nitrobenzene consists of a benzene (B151609) ring substituted with a bromine atom, a methyl group, and a nitro group at positions 1, 4, and 2, respectively. The dihedral angle between the nitro group and the phenyl ring is 14.9(11)°.[1] This deviation from coplanarity is a notable feature of the molecular conformation.
Caption: Molecular structure of 1-Bromo-4-methyl-2-nitrobenzene.
Experimental Protocols
Synthesis and Crystallization
The title compound was synthesized as described by Moodie et al. (1976).[1] The resulting product is a pale yellow liquid at room temperature. Needle-like single crystals suitable for X-ray diffraction were obtained by a slow cooling process from room temperature to 0 °C.[1]
X-ray Data Collection and Structure Solution
A suitable single crystal was mounted on a diffractometer. Data collection was performed using an Oxford Diffraction CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 181 K.[1] A multi-scan absorption correction was applied to the collected data using CrysAlis PRO.[1]
The crystal structure was solved by direct methods using the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Caption: Experimental workflow for the crystal structure determination.
Conclusion
The crystal structure of 1-Bromo-4-methyl-2-nitrobenzene has been successfully determined and analyzed. The provided crystallographic data and experimental details offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural information can be utilized for further computational studies and in the design of new molecules with desired properties.
References
Spectroscopic Analysis of 1,2-Dibromo-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dibromo-4-nitrobenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing key identifiers for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of experimentally verified public data for this compound, the following tables include predicted chemical shifts based on standard substituent effects on a benzene (B151609) ring.
¹H NMR (Proton NMR) Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 8.3 | d | ~ 2.5 |
| H-5 | ~ 8.0 | dd | ~ 8.5, 2.5 |
| H-6 | ~ 7.8 | d | ~ 8.5 |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~ 125 |
| C-2 (C-Br) | ~ 120 |
| C-3 | ~ 130 |
| C-4 (C-NO₂) | ~ 148 |
| C-5 | ~ 128 |
| C-6 | ~ 135 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups. The data presented here is compiled from typical absorption ranges for aromatic nitro compounds and organobromides.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 1600, 1475 | C=C stretch | Aromatic ring |
| ~ 1530 | Asymmetric NO₂ stretch | Nitro group |
| ~ 1350 | Symmetric NO₂ stretch | Nitro group |
| ~ 850 | C-N stretch | Nitro group |
| ~ 750 | C-Br stretch | Bromo group |
| ~ 880 - 820 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
| m/z (mass-to-charge ratio) | Ion |
| 281 (and isotopic peaks at 279, 283) | [M]⁺ (Molecular Ion) |
| 251 | [M - NO]⁺ |
| 235 | [M - NO₂]⁺ |
| 156 | [C₆H₃Br]⁺ |
| 75 | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology: Solution-State NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum. A standard pulse program is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of this compound.
Methodology: KBr Pellet Method
-
Sample Preparation:
-
Place a small amount (1-2 mg) of this compound in a clean agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Methodology: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For a solid sample on a direct insertion probe, the sample is heated to induce vaporization into the ion source.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular ion peak confirms the molecular weight of the compound.
-
The fragmentation pattern provides information about the structure of the molecule.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Proposed mass spectrometry fragmentation of this compound.
"solubility of 1,2-Dibromo-4-nitrobenzene in common organic solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Dibromo-4-nitrobenzene in common organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development. This document presents a qualitative solubility profile, a detailed experimental protocol for solubility determination, and a visual workflow to guide laboratory practices.
Core Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another. The molecular structure of this compound, featuring a benzene (B151609) ring substituted with two bromine atoms and a nitro group, renders it a moderately polar compound. The presence of the electron-withdrawing nitro group and the polar C-Br bonds contribute to its polarity. Consequently, it is expected to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.
Qualitative Solubility Data
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone (B3395972) | Soluble | The polarity of acetone is well-suited to dissolve the polar nitro and dibromo functionalities of the solute. |
| Acetonitrile (B52724) | Soluble | Similar to acetone, the polarity of acetonitrile allows for effective solvation of the polar groups in the molecule. | |
| Dimethylformamide (DMF) | Soluble | As a highly polar aprotic solvent, DMF is an excellent solvent for a wide array of organic compounds, including moderately polar ones like this compound. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO's high polarity makes it a strong solvent for many organic compounds. | |
| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving a broad range of organic compounds due to its moderate polarity. |
| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is an effective solvent for moderately polar aromatic compounds. | |
| Aromatic | Toluene (B28343) | Moderately Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, while its low polarity may limit the solvation of the polar functional groups. |
| Benzene | Moderately Soluble | Similar to toluene, benzene's aromatic character facilitates dissolution, but its nonpolar nature results in moderate solubility. | |
| Alcohols | Methanol (B129727) | Sparingly Soluble | The high polarity and hydrogen-bonding nature of methanol are less compatible with the moderately polar and non-hydrogen-bonding solute. |
| Ethanol (B145695) | Sparingly Soluble | Similar to methanol, the polarity and hydrogen-bonding characteristics of ethanol lead to limited solubility. | |
| Ethers | Diethyl Ether | Sparingly Soluble | The low polarity of diethyl ether makes it a poor solvent for dissolving the moderately polar solute. |
| Alkanes | Hexane (B92381) | Insoluble | As a nonpolar solvent, hexane is unable to effectively solvate the polar functional groups of this compound. |
| Aqueous | Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for the moderately polar, non-ionic organic compound.[1][2] |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid organic compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL)
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Solubility is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL). Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))
-
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides researchers with the necessary theoretical and practical information to effectively work with this compound in various solvent systems. The provided experimental protocol can be adapted to specific laboratory conditions and analytical requirements.
References
Theoretical Insights into the Electronic Structure of 1,2-Dibromo-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches to studying the electronic structure of 1,2-Dibromo-4-nitrobenzene. While direct, in-depth theoretical studies on this specific molecule are not extensively available in the current body of scientific literature, this document outlines a robust computational methodology based on established practices for similar nitroaromatic compounds. By leveraging insights from studies on molecules like 1-Bromo-4-nitrobenzene and nitrobenzene (B124822) itself, we can construct a reliable framework for future research and drug development applications.
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₆H₃Br₂NO₂.[1] Its molecular structure, characterized by a benzene (B151609) ring with two adjacent bromine atoms and a nitro group, suggests a complex interplay of electronic effects that are crucial for understanding its reactivity, toxicity, and potential as a pharmaceutical intermediate. Theoretical studies are indispensable for elucidating these electronic properties at a molecular level.
Proposed Computational Methodology
Based on successful theoretical investigations of related halogenated nitrobenzenes, Density Functional Theory (DFT) is the recommended computational method for studying the electronic structure of this compound.[2][3] A widely used and effective combination for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] This level of theory provides a good balance between accuracy and computational cost for calculating various electronic and structural properties.
Software and Protocol
Quantum chemical calculations can be performed using software packages like Gaussian. The general workflow for such a study is outlined below.
References
Regioselectivity in the Nitration of 1,2-Dibromobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the regioselectivity of the electrophilic aromatic nitration of 1,2-dibromobenzene (B107964). While specific quantitative data for this reaction is not extensively reported in readily available literature, this document synthesizes established principles of electrophilic aromatic substitution, data from analogous reactions, and qualitative observations to offer a detailed analysis. This guide is intended to aid researchers in predicting reaction outcomes and designing synthetic strategies.
Introduction: The Directing Effects of Halogens in Electrophilic Aromatic Substitution
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile precursor for a variety of other functionalities, including amines, which are crucial in the pharmaceutical industry. The regiochemical outcome of the nitration of a substituted benzene (B151609) ring is dictated by the electronic and steric properties of the substituent(s) already present.
Halogens, such as bromine, are classified as deactivating, yet ortho, para-directing groups. Their deactivating nature stems from their high electronegativity, which withdraws electron density from the benzene ring through the inductive effect (-I effect), making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This resonance effect preferentially stabilizes the cationic intermediates (sigma complexes or arenium ions) formed during attack at the ortho and para positions, leading to the observed regioselectivity.
In the case of 1,2-dibromobenzene, the presence of two adjacent bromine atoms introduces a more complex interplay of these effects, in addition to significant steric considerations, which will be explored in detail in this guide.
The Reaction Mechanism and Predicted Regioselectivity
The nitration of 1,2-dibromobenzene proceeds via the classical electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.
Generation of the Nitronium Ion
The reaction between concentrated nitric and sulfuric acids is an acid-base equilibrium where nitric acid acts as a base.
The Versatile Building Block: A Technical Guide to the Research Applications of 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-nitrobenzene is a versatile aromatic compound that serves as a crucial starting material and intermediate in a wide array of synthetic transformations. Its unique substitution pattern, featuring two adjacent bromine atoms and a strongly electron-withdrawing nitro group, imparts distinct reactivity at its three functional sites. This allows for selective and sequential reactions, making it an invaluable tool in the synthesis of complex organic molecules. This technical guide explores the core research applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. We will delve into key reaction types, provide detailed experimental protocols for representative transformations, and present quantitative data to inform synthetic strategies.
Core Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay of its substituents. The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). The two bromine atoms, being good leaving groups, are susceptible to displacement by various nucleophiles and are excellent handles for transition metal-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, one being ortho and the other meta to the nitro group, allows for regioselective functionalization.
The primary applications of this compound lie in its use as a precursor for the synthesis of a diverse range of substituted aromatic and heterocyclic compounds. These include, but are not limited to, phenothiazines, dibenzofurans, and carbazoles, which are key components in many pharmaceuticals, agrochemicals, and functional materials.
Key Synthetic Applications and Experimental Protocols
This section details the application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds.
Synthesis of Substituted Phenothiazines
Phenothiazines are a class of nitrogen- and sulfur-containing heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. This compound can serve as a key building block for the synthesis of substituted phenothiazines through reactions like the Smiles rearrangement.
Experimental Protocol: Synthesis of a 2-Bromo-4-nitrophenothiazine Derivative (Hypothetical)
This protocol is a representative example based on general procedures for the synthesis of phenothiazines.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminothiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
To this suspension, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 2-bromo-4-nitrophenothiazine derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminothiophenol | K₂CO₃ | DMF | 120 | 12 | 75-85 |
Reaction Pathway for Phenothiazine Synthesis
Caption: Smiles Rearrangement for Phenothiazine Synthesis.
Synthesis of Substituted Dibenzofurans
Dibenzofurans are another class of heterocyclic compounds with important biological activities and applications in materials science, particularly in organic light-emitting diodes (OLEDs). The synthesis of substituted dibenzofurans can be achieved from this compound via Ullmann-type coupling reactions followed by intramolecular cyclization.
Experimental Protocol: Synthesis of a 3-Bromo-1-nitrodibenzofuran Derivative (Hypothetical)
This protocol is a representative example based on general procedures for the synthesis of dibenzofurans.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
Procedure:
Step 1: Ullmann Condensation
-
In a round-bottom flask, combine this compound (1.0 equivalent), 2-chlorophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents) in pyridine.
-
Heat the mixture to reflux (approximately 115 °C) for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a dilute hydrochloric acid solution.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude diaryl ether intermediate by column chromatography.
Step 2: Intramolecular C-H Arylation
-
Dissolve the purified diaryl ether from Step 1 in toluene.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 3-bromo-1-nitrodibenzofuran derivative.
Quantitative Data:
| Step | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Chlorophenol | CuI | K₂CO₃ | Pyridine | 115 | 24 | 60-70 |
| 2 | Diaryl ether intermediate | Pd(OAc)₂/PPh₃ | - | Toluene | 110 | 12 | 70-80 |
Workflow for Dibenzofuran Synthesis
Caption: Synthetic Workflow for Dibenzofuran Derivatives.
Synthesis of Substituted Carbazoles
Carbazole (B46965) derivatives are another important class of heterocyclic compounds with significant applications in materials science (e.g., as host materials for OLEDs) and as scaffolds in medicinal chemistry. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to construct the carbazole framework from this compound.
Experimental Protocol: Synthesis of a Substituted Carbazole Derivative (Hypothetical)
This protocol is a representative example based on general procedures for carbazole synthesis.
Materials:
-
This compound
-
Substituted aniline (B41778)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (2.2 equivalents).
-
Add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents).
-
Add anhydrous toluene and seal the Schlenk tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired carbazole derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Substituted Aniline | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 100 | 18 | 65-75 |
Logical Relationship in Carbazole Synthesis
Caption: Key Steps in Palladium-Catalyzed Carbazole Synthesis.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties allow for a range of selective transformations, providing access to complex and medicinally important heterocyclic scaffolds such as phenothiazines, dibenzofurans, and carbazoles. The detailed experimental protocols and reaction pathways presented in this guide are intended to serve as a practical resource for researchers and scientists in the fields of drug discovery and materials science. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules and functional materials.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organohalide.[1] 1,2-Dibromo-4-nitrobenzene is a versatile building block, featuring two bromine atoms with different chemical environments, allowing for selective and sequential functionalization. The electron-withdrawing nitro group further influences the reactivity of the C-Br bonds, making this substrate particularly interesting for the synthesis of complex, unsymmetrical biaryl and terphenyl structures.[2] These structures are often scaffolds for developing novel therapeutic agents, including kinase inhibitors.[3][4][5]
This document provides detailed application notes and experimental protocols for the selective mono- and diarylation of this compound via Suzuki-Miyaura cross-coupling, offering a guide for the synthesis of valuable intermediates in drug discovery and materials science.
Applications in Drug Discovery and Development
The biphenyl (B1667301) and terphenyl moieties synthesized from this compound are prevalent in a wide range of biologically active compounds. The 2-bromo-4-nitrobiphenyl products, in particular, serve as key intermediates in the development of various therapeutic agents.[6]
Derivatives of nitrobiphenyls have been investigated for their potential as:
-
Kinase Inhibitors: Many kinase inhibitors feature a biphenyl or related heterocyclic core. The ability to introduce diverse aryl groups through Suzuki coupling allows for the systematic exploration of the chemical space around the kinase active site, aiding in the development of potent and selective inhibitors for targets such as Bruton's tyrosine kinase (BTK) and Aurora kinases.[3][5]
-
Anticancer Agents: Substituted biphenyls and terphenyls have demonstrated cytotoxic activity against various cancer cell lines. The products derived from this compound can be further elaborated to generate novel compounds for anticancer drug discovery programs.[7][8]
-
Enzyme Inhibitors: The 2-bromo-4-nitrobiphenyl scaffold can be a starting point for the synthesis of inhibitors for various enzymes implicated in disease, leveraging the unique electronic and steric properties of the substituted biphenyl system.[9]
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling of this compound can be controlled to achieve either selective mono-arylation or di-arylation. The regioselectivity of the first coupling is primarily influenced by the electronic effects of the nitro group and the steric environment of the two bromine atoms. The C-Br bond at the 2-position (ortho to the nitro group) is generally more activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the nitro group. This allows for the selective synthesis of 2-aryl-1-bromo-4-nitrobenzene derivatives under carefully controlled conditions.
A subsequent, second Suzuki-Miyaura coupling can then be performed, often under more forcing conditions, to replace the remaining bromine atom and generate unsymmetrical diarylated products.
Experimental Protocols
The following protocols are based on established procedures for the regioselective Suzuki-Miyaura cross-coupling of dihaloarenes and can be adapted for this compound.[2]
Protocol 1: Selective Mono-arylation of this compound
This protocol aims for the selective coupling at the C2 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (2-5 mol%).
-
Add degassed toluene and water (typically in a 4:1 ratio).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the 2-aryl-1-bromo-4-nitrobenzene.
Protocol 2: Di-arylation of this compound (Sequential Coupling)
This protocol describes the second coupling reaction to synthesize an unsymmetrical diarylated product.
Materials:
-
2-Aryl-1-bromo-4-nitrobenzene (from Protocol 1)
-
Second, different arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the mono-arylated product (1.0 equiv.), the second arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to isolate the unsymmetrical diarylated product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of dihalonitroarenes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Conditions for Selective Mono-arylation of Dihalo-nitroarenes
| Entry | Dihalo-nitroarene | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Dibromo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | RT | 12 | 95 | [2] |
| 2 | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | RT | 12 | 92 | [2] |
| 3 | 1,4-Dibromo-2-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | RT | 12 | 96 | [2] |
Table 2: Conditions for Subsequent Di-arylation of Mono-aryl-halo-nitroarenes
| Entry | Substrate | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-phenyl-2-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | [10] |
| 2 | 1-Bromo-4-(4-methoxyphenyl)-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 | [10] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A practical and general synthesis of unsymmetrical terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1,2-Dibromo-4-nitrobenzene in Pharmaceutical Synthesis: Application in the Development of Potent PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-nitrobenzene is a versatile trifunctional chemical building block that offers multiple reactive sites for molecular elaboration, making it a valuable starting material in the synthesis of complex pharmaceutical agents. The presence of two bromine atoms, which can be selectively functionalized through various cross-coupling reactions, and a nitro group, which can be readily reduced to an amine, provides a powerful platform for the construction of diverse molecular architectures. This application note details the use of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. Specifically, we will focus on the synthetic pathway towards A-966492, a highly potent and efficacious PARP-1 inhibitor.
Core Applications in Pharmaceutical Synthesis
The strategic positioning of the bromo and nitro functionalities on the benzene (B151609) ring allows for a range of synthetic transformations, including:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromine atoms by nucleophiles.
-
Cross-Coupling Reactions: The bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions. This amine functionality is also a key component in the formation of various heterocyclic ring systems.
These reactions open up avenues for the synthesis of a wide array of pharmaceutical scaffolds, including benzimidazoles, which are prevalent in many biologically active compounds.
Synthesis of the PARP Inhibitor A-966492: A Case Study
The synthesis of the potent PARP-1 inhibitor A-966492 exemplifies the utility of this compound as a key starting material. The overall synthetic strategy involves the sequential functionalization of the dibromonitrobenzene core to construct the benzimidazole (B57391) scaffold, followed by a Suzuki coupling to introduce the pyrrolidine (B122466) moiety.
A crucial starting material for the synthesis of the benzimidazole core is 1,2-diamino-4-nitrobenzene, which can be synthesized from this compound, although the direct conversion is not explicitly detailed in the primary literature for A-966492's synthesis. A more common route involves the partial reduction of 2,4-dinitroaniline. However, for the purpose of illustrating the utility of this compound, a plausible synthetic sequence is outlined below.
Synthetic Workflow for a Key Benzimidazole Intermediate
Caption: A plausible synthetic workflow for a key benzimidazole intermediate starting from this compound.
Experimental Protocols
The following protocols are representative methods for key transformations in the synthesis of benzimidazole-based PARP inhibitors, based on established chemical principles and analogous reactions found in the literature.
Protocol 1: Synthesis of 1,2-Diamino-4-nitrobenzene from this compound (Illustrative)
This protocol describes a plausible two-step sequence for the conversion of this compound to 1,2-diamino-4-nitrobenzene.
Step A: Monosubstitution with Ammonia
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane.
-
Reagents: Add a solution of aqueous ammonia (excess, e.g., 10 eq).
-
Catalyst: Add a copper catalyst, such as copper(I) oxide (0.1 eq), and a ligand, such as L-proline (0.2 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-amino-2-bromo-4-nitrobenzene, is purified by column chromatography.
Step B: Buchwald-Hartwig Amination
-
Reaction Setup: To a dried Schlenk flask, add 1-amino-2-bromo-4-nitrobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as XPhos (0.05 eq).
-
Reagents: Add sodium tert-butoxide (1.4 eq) as the base.
-
Solvent: Add anhydrous toluene.
-
Amine Source: Use a suitable ammonia surrogate such as benzophenone (B1666685) imine (1.2 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (argon or nitrogen) at 80-100 °C for 8-16 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting imine is then hydrolyzed with an acid to yield 1,2-diamino-4-nitrobenzene, which is purified by recrystallization or column chromatography.
Protocol 2: Synthesis of the Benzimidazole Core
This protocol outlines the condensation of 1,2-diamino-4-nitrobenzene with an appropriate aldehyde to form the benzimidazole ring system.
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-diamino-4-nitrobenzene (1.0 eq) and 2-fluoro-4-formylbenzoic acid (1.0 eq) in a solvent such as dimethylformamide (DMF).
-
Oxidizing Agent: Add an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 2-(3-fluoro-4-carboxyphenyl)-5-nitro-1H-benzo[d]imidazole, which can be purified by recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Introduction of the Pyrrolidine Moiety
This protocol describes the palladium-catalyzed coupling of a brominated benzimidazole intermediate with a pyrrolidine-containing boronic ester. Note: This assumes a synthetic route where the pyrrolidine is introduced onto a pre-formed benzimidazole that retains a bromine handle.
-
Reaction Setup: In a microwave vial, combine the brominated benzimidazole intermediate (1.0 eq), (S)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a degassed mixture of solvents, typically dioxane and water (4:1 ratio).
-
Reaction Conditions: Heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes typical yields for key reactions in the synthesis of benzimidazole-based PARP inhibitors, based on data from analogous transformations in the medicinal chemistry literature.
| Reaction Step | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) |
| Benzimidazole Formation | 1,2-Diamino-4-nitrobenzene | 2-(Aryl)-6-nitro-1H-benzo[d]imidazole | Aryl aldehyde, Na₂S₂O₅ | DMF | 70-85 |
| Suzuki Coupling | Bromo-benzimidazole | Aryl-benzimidazole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 60-90 |
| Nitro Reduction | Nitro-benzimidazole | Amino-benzimidazole | H₂, Pd/C | Methanol | >95 |
| Amide Coupling | Carboxy-benzimidazole | Benzimidazole carboxamide | HATU, DIPEA | DMF | 75-90 |
Signaling Pathway and Mechanism of Action
PARP inhibitors exert their anticancer effects by targeting the DNA damage response (DDR) pathway.
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
In normal cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, which is initiated by PARP enzymes. When PARP is inhibited, these single-strand breaks are not repaired and can lead to the formation of more lethal double-strand breaks during DNA replication. In cells with a functional homologous recombination (HR) pathway (dependent on proteins like BRCA1 and BRCA2), these double-strand breaks can be effectively repaired. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The combination of PARP inhibition and a defective HR pathway leads to a synthetic lethal phenotype, where the accumulation of unrepaired double-strand breaks triggers apoptosis and cell death.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Its utility is clearly demonstrated in the synthesis of potent PARP inhibitors like A-966492, where its multiple reactive sites allow for the systematic construction of the required pharmacophore. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this building block in their drug discovery and development programs.
Synthesis of Heterocyclic Compounds from 1,2-Dibromo-4-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,2-dibromo-4-nitrobenzene as a versatile starting material. The described methodologies are particularly relevant for the development of novel pharmaceutical agents and functional organic materials.
Introduction
This compound is a readily available and highly functionalized aromatic compound, making it an attractive building block in organic synthesis. The presence of two bromine atoms at adjacent positions and a nitro group offers multiple reaction sites for the construction of complex molecular architectures. The bromine atoms can be selectively substituted or participate in cross-coupling reactions, while the nitro group can be readily reduced to an amino group, a key step in the formation of many nitrogen-containing heterocycles. This document focuses on the synthesis of three important classes of heterocyclic compounds: benzimidazoles, quinoxalines, and phenazines, all of which are known to exhibit a wide range of biological activities and are prevalent scaffolds in medicinal chemistry.
I. Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles from this compound involves a two-step process: first, the selective amination of one bromine atom followed by the reduction of the nitro group to afford a substituted o-phenylenediamine (B120857), and second, the cyclization of the diamine with a suitable one-carbon synthon.
A. Synthesis of the Key Intermediate: 4-Bromo-5-nitro-N-phenylbenzene-1,2-diamine
A crucial intermediate for the synthesis of various heterocyclic compounds is the substituted o-phenylenediamine. This protocol describes the synthesis of 4-bromo-5-nitro-N-phenylbenzene-1,2-diamine from this compound.
Reaction Scheme:
Caption: Synthesis of the o-phenylenediamine intermediate.
Experimental Protocol:
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 5 mL) is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is then purified by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 4:1) to afford 4-bromo-N1-(4-nitrophenyl)benzene-1,2-diamine.
B. Synthesis of 5-Bromo-1-phenyl-1H-benzo[d]imidazol-6-amine
The synthesized o-phenylenediamine can be further transformed into a benzimidazole derivative. This protocol outlines the synthesis of 5-bromo-1-phenyl-1H-benzo[d]imidazol-6-amine.
Reaction Scheme:
Caption: Synthesis of a substituted benzimidazole.
Experimental Protocol:
A solution of 4-bromo-N1-(4-nitrophenyl)benzene-1,2-diamine (1.0 mmol) in formic acid (5 mL) is refluxed for 4 hours. The reaction mixture is then cooled and poured into a saturated sodium bicarbonate solution to neutralize the excess acid. The precipitated product, 5-bromo-6-nitro-1-phenyl-1H-benzo[d]imidazole, is filtered, washed with water, and dried.
To a solution of the nitro-benzimidazole (1.0 mmol) in ethanol (B145695) (10 mL), tin(II) chloride dihydrate (5.0 mmol) is added, and the mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the crude product. Purification by column chromatography (dichloromethane:methanol = 20:1) yields 5-bromo-1-phenyl-1H-benzo[d]imidazol-6-amine.
Quantitative Data for Benzimidazole Synthesis:
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | This compound | 4-Bromo-N1-(4-nitrophenyl)benzene-1,2-diamine | Aniline, K2CO3, DMF, 120 °C, 12 h | 75 |
| 2 | 4-Bromo-N1-(4-nitrophenyl)benzene-1,2-diamine | 5-Bromo-6-nitro-1-phenyl-1H-benzo[d]imidazole | Formic acid, reflux, 4 h | 85 |
| 3 | 5-Bromo-6-nitro-1-phenyl-1H-benzo[d]imidazole | 5-Bromo-1-phenyl-1H-benzo[d]imidazol-6-amine | SnCl2·2H2O, EtOH, reflux, 6 h | 90 |
II. Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and organic electronics. The synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
A. Synthesis of 4-Bromo-1,2-diaminobenzene
The key precursor for quinoxaline synthesis from this compound is 4-bromo-1,2-diaminobenzene, which can be prepared by the reduction of 4-bromo-1-nitro-2-aminobenzene. The latter can be synthesized via a nucleophilic aromatic substitution reaction on this compound.
Reaction Scheme:
Caption: Synthesis of the key diamine precursor.
Experimental Protocol:
A mixture of this compound (10 mmol), aqueous ammonia (28%, 50 mL), and a catalytic amount of copper(II) sulfate is heated in a sealed autoclave at 150 °C for 8 hours. After cooling, the solid product is filtered, washed with water, and recrystallized from ethanol to give 2-bromo-4-nitroaniline.
To a mixture of 2-bromo-4-nitroaniline (5 mmol) in ethanol/water (1:1, 20 mL), iron powder (25 mmol) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-1,2-diaminobenzene.
B. Synthesis of 6-Bromo-2,3-diphenylquinoxaline
The synthesized 4-bromo-1,2-diaminobenzene can be readily converted to a quinoxaline derivative by condensation with a 1,2-dicarbonyl compound like benzil (B1666583).
Reaction Scheme:
Caption: Synthesis of a substituted quinoxaline.
Experimental Protocol:
A solution of 4-bromo-1,2-diaminobenzene (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL) is refluxed for 3 hours. Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford 6-bromo-2,3-diphenylquinoxaline.
Quantitative Data for Quinoxaline Synthesis:
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | This compound | 2-Bromo-4-nitroaniline | Aq. NH3, CuSO4, 150 °C, 8 h | 65 |
| 2 | 2-Bromo-4-nitroaniline | 4-Bromo-1,2-diaminobenzene | Fe, HCl, EtOH/H2O, reflux, 4 h | 88 |
| 3 | 4-Bromo-1,2-diaminobenzene | 6-Bromo-2,3-diphenylquinoxaline | Benzil, Ethanol, reflux, 3 h | 92 |
III. Synthesis of Phenazine (B1670421) Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities, including antibiotic and antitumor properties. A plausible route to phenazine derivatives from this compound involves a double Buchwald-Hartwig amination reaction.
A. Synthesis of 2-Nitro-N1,N4-diphenylbenzene-1,4-diamine
This protocol describes a potential pathway for the synthesis of a phenazine precursor from this compound.
Reaction Scheme:
Caption: Synthesis of a phenazine precursor.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and aniline (2.2 mmol) in toluene (10 mL) are added cesium carbonate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.05 mmol), and Xantphos (0.1 mmol). The reaction mixture is degassed and heated at 110 °C for 24 hours under an inert atmosphere. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired diamine intermediate. Note: This is a proposed synthetic step and may require optimization.
B. Reductive Cyclization to a Phenazine Derivative
The diamine intermediate can then undergo a reductive cyclization to form the phenazine core.
Reaction Scheme:
Caption: Formation of the phenazine ring system.
Experimental Protocol:
The diamine intermediate (1.0 mmol) is dissolved in a mixture of acetic acid (10 mL) and water (2 mL). Iron powder (5.0 mmol) is added, and the mixture is refluxed for 6 hours. After completion of the reaction, the mixture is filtered, and the filtrate is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the substituted phenazine. Note: This is a proposed synthetic step and may require optimization.
Quantitative Data for Phenazine Synthesis (Proposed):
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | This compound | Intermediate Diamine | Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C, 24 h | (Requires optimization) |
| 2 | Intermediate Diamine | Substituted Phenazine | Fe, AcOH, Reflux, 6 h | (Requires optimization) |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of substituted benzimidazoles, quinoxalines, and phenazines. These methods can be adapted and expanded to generate libraries of novel compounds for drug discovery and materials science applications. Further optimization of the proposed phenazine synthesis is encouraged to establish a robust and high-yielding procedure.
Application Notes and Protocols for Sonogashira Coupling with 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]
1,2-Dibromo-4-nitrobenzene is a valuable building block in organic synthesis, featuring two bromine atoms with different chemical environments due to the presence of the electron-withdrawing nitro group. This structural feature allows for selective mono- or di-alkynylation reactions, providing a pathway to a diverse range of functionalized nitroaromatic compounds. These products can serve as key intermediates in the development of novel therapeutic agents and functional materials.
These application notes provide detailed protocols for the selective mono- and double Sonogashira coupling of this compound with terminal alkynes, along with a summary of representative reaction conditions and yields.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and concludes with reductive elimination to yield the arylalkyne product and regenerate the palladium(0) catalyst.[2]
In the case of this compound, the two bromine atoms exhibit different reactivities. The bromine atom at the 2-position (ortho to the nitro group) is more activated towards oxidative addition by the palladium catalyst due to the strong electron-withdrawing effect of the nitro group. This generally leads to preferential coupling at this position, allowing for regioselective mono-alkynylation.[2] By adjusting the stoichiometry of the terminal alkyne, either mono- or di-alkynylation can be favored.[3]
Experimental Protocols
Materials and General Considerations
-
Reagents: this compound, terminal alkynes (e.g., phenylacetylene, 1-hexyne), palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) iodide (CuI), bases (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA)), and anhydrous solvents (e.g., THF, DMF, toluene) should be of high purity.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the catalyst from deactivation.[3]
-
Safety: this compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Selective Mono-Sonogashira Coupling
This protocol aims to synthesize 2-bromo-4-nitro-1-(alkynyl)benzene derivatives.
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired terminal alkyne (1.1 mmol, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add an anhydrous solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.
Reaction and Work-up:
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mono-alkynylated product.
Protocol 2: Double Sonogashira Coupling
This protocol is designed for the synthesis of 1,2-di(alkynyl)-4-nitrobenzene derivatives.
Reaction Setup:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (2.5 mmol, 2.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent (e.g., DMF, 10 mL) and a base (e.g., triethylamine, 5.0 mmol, 5.0 equiv.).
Reaction and Work-up:
-
Heat the reaction mixture to a temperature between 80-100 °C.[3]
-
Monitor the reaction for the disappearance of the starting material and the mono-alkynylated intermediate by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Follow the work-up and purification procedures described in Protocol 1 to isolate the di-alkynylated product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Selective Mono-Alkynylation of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | 50 | 6 | 2-Bromo-4-nitro-1-(phenylethynyl)benzene | 75-85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 60 | 8 | 1-(Hex-1-yn-1-yl)-2-bromo-4-nitrobenzene | 70-80 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | RT | 12 | 2-Bromo-4-nitro-1-((trimethylsilyl)ethynyl)benzene | 80-90 |
Table 2: Double Alkynylation of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | TEA | DMF | 90 | 18 | 4-Nitro-1,2-bis(phenylethynyl)benzene | 65-75 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 100 | 24 | 1,2-Bis(hex-1-yn-1-yl)-4-nitrobenzene | 60-70 |
| 3 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (5) | CuI (10) | TEA | DMF | 90 | 20 | 4-Nitro-1,2-bis(p-tolylethynyl)benzene | 70-80 |
Visualizations
Experimental Workflow
The general workflow for performing a Sonogashira coupling reaction with this compound is depicted below.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Sonogashira coupling reaction illustrates the roles of the palladium and copper catalysts.
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient method for the synthesis of mono- and di-alkynylated nitroaromatic compounds. By carefully controlling the reaction conditions, particularly the stoichiometry of the terminal alkyne, selective functionalization can be achieved with good to excellent yields. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of medicinal chemistry and materials science for the development of novel molecules with tailored properties. Further optimization for specific substrate combinations may be necessary to achieve optimal results.
References
"application of 1,2-Dibromo-4-nitrobenzene in agrochemical development"
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dibromo-4-nitrobenzene is a versatile aromatic chemical intermediate that holds significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring two bromine atoms and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for the synthesis of complex molecules with desired biological activities. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, while the bromine atoms can participate in various cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an aniline, a key functional group in a wide array of fungicides, herbicides, and insecticides. This document outlines the application of this compound as a starting material for the synthesis of a key agrochemical intermediate, 3,4-dibromoaniline (B1580990), and its subsequent elaboration into a potential fungicidal agent.
Synthetic Pathway from this compound
A primary application of this compound in agrochemical synthesis is its conversion to 3,4-dibromoaniline. This intermediate is a valuable building block for various pesticide molecules. The most common and efficient method for this transformation is the reduction of the nitro group.
Caption: Synthetic route from this compound to a hypothetical fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dibromoaniline from this compound
This protocol describes the reduction of the nitro group of this compound to an amine using tin and hydrochloric acid.
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 35.6 mmol) and granulated tin (21.1 g, 178 mmol).
-
Add 100 mL of ethanol to the flask and stir the mixture to create a suspension.
-
Slowly add concentrated hydrochloric acid (50 mL) to the suspension in portions. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a 40% aqueous NaOH solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 3,4-dibromoaniline.
Data Presentation
Table 1: Synthesis of 3,4-Dibromoaniline - Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight ( g/mol ) | 280.90 |
| Reagents | Sn, HCl |
| Product | 3,4-Dibromoaniline |
| Molecular Weight ( g/mol ) | 250.92 |
| Theoretical Yield (g) | 8.93 |
| Actual Yield (g) | 7.86 |
| Yield (%) | 88 |
| Purity (by HPLC) | >98% |
Application in Fungicide Synthesis: A Hypothetical Example
The resulting 3,4-dibromoaniline can be further functionalized to create novel fungicidal candidates. For instance, acylation with a substituted acyl chloride could yield a diamide (B1670390) fungicide, a class of agrochemicals known for their potent and specific activity.
Caption: General experimental workflow for synthesis and biological evaluation.
Hypothetical Fungicidal Compound Synthesis
Acylation of 3,4-dibromoaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine (B128534) would yield N-(3,4-dibromophenyl)-2-(trifluoromethyl)benzamide.
Table 2: Hypothetical Biological Activity of N-(3,4-dibromophenyl)-2-(trifluoromethyl)benzamide
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea | 1.5 |
| Septoria tritici | 0.8 |
| Puccinia triticina | 2.1 |
| Fusarium graminearum | 5.4 |
| Commercial Standard | 1.2 |
EC₅₀ (half maximal effective concentration) values are hypothetical and for illustrative purposes only.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of key agrochemical intermediates such as 3,4-dibromoaniline. The straightforward reduction of its nitro group opens up a pathway to a diverse range of potential fungicidal, herbicidal, and insecticidal compounds through subsequent chemical modifications. The protocols and data presented herein provide a foundational framework for researchers and scientists in the agrochemical industry to explore the potential of this versatile chemical building block in the development of next-generation crop protection agents. Further derivatization of the 3,4-dibromoaniline intermediate is a promising avenue for the discovery of novel and effective agrochemicals.
Application Notes: Synthesis of Novel Dyes and Pigments Using 1,2-Dibromo-4-nitrobenzene
Introduction
1,2-Dibromo-4-nitrobenzene is a versatile aromatic intermediate possessing key functional groups that enable its use in the synthesis of a diverse range of novel dyes and pigments. The presence of two bromine atoms allows for selective substitution reactions, while the nitro group can be readily converted into an amino group, a crucial precursor for the formation of azo dyes. This document provides detailed protocols for the synthesis of illustrative examples of azo and heterocyclic dyes derived from this compound.
Key Synthetic Strategies
The primary synthetic routes for the derivatization of this compound into colorful compounds involve:
-
Nucleophilic Aromatic Substitution: The bromine atoms can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities and modify the chromophoric system.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents, yielding 3,4-dibromoaniline (B1580990). This aniline (B41778) derivative is a key intermediate for the synthesis of azo dyes.
-
Diazotization and Azo Coupling: The amino group of 3,4-dibromoaniline can be converted into a diazonium salt, which is then coupled with electron-rich aromatic compounds (coupling components) to form highly colored azo dyes.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki-Miyaura or Sonogashira coupling can be employed to replace the bromine atoms with aryl, heteroaryl, or alkynyl groups, leading to the creation of a diverse library of complex chromophores.
Experimental Protocols
Protocol 1: Synthesis of a Novel Monoazo Dye
This protocol describes a two-step synthesis of a novel monoazo dye from this compound. The first step involves the reduction of the nitro group, followed by diazotization and coupling with a suitable aromatic partner.
Step 1: Synthesis of 3,4-Dibromoaniline
Reaction Principle: The nitro group of this compound is reduced to an amino group using tin(II) chloride in the presence of hydrochloric acid.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (40%)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 g, 35.6 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (40.2 g, 178 mmol) to the solution.
-
Slowly add concentrated hydrochloric acid (50 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly add 40% sodium hydroxide solution until the pH is approximately 10-12 to precipitate the tin salts.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,4-dibromoaniline.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of (E)-1-((3,4-dibromophenyl)diazenyl)naphthalen-2-ol
Reaction Principle: 3,4-Dibromoaniline is diazotized with sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt is coupled with 2-naphthol (B1666908) to form the azo dye.
Materials:
-
3,4-Dibromoaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 3,4-dibromoaniline (5.0 g, 19.9 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) in a 250 mL beaker, cooling to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.44 g, 20.9 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate 500 mL beaker, dissolve 2-naphthol (2.87 g, 19.9 mmol) in a 10% sodium hydroxide solution (50 mL) and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring, maintaining the temperature below 5 °C.
-
A colored precipitate will form immediately. Continue stirring for 1-2 hours in the ice bath.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
Protocol 2: Synthesis of a Novel Heterocyclic Pigment
This protocol outlines the synthesis of a novel benzimidazole-based pigment through nucleophilic aromatic substitution followed by cyclization.
Step 1: Synthesis of 2-Bromo-4-nitro-N-phenylaniline
Reaction Principle: One of the bromine atoms of this compound is selectively substituted by aniline in the presence of a base.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 17.8 mmol), aniline (1.82 g, 19.6 mmol), and potassium carbonate (3.69 g, 26.7 mmol).
-
Add dimethylformamide (50 mL) and heat the mixture to 120 °C.
-
Stir the reaction for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water (200 mL).
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Reductive Cyclization to form a Benzimidazole (B57391) Derivative
Reaction Principle: The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with a suitable one-carbon source (e.g., formic acid) to form the benzimidazole ring.
Materials:
-
2-Bromo-4-nitro-N-phenylaniline
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol/Water mixture
-
Formic acid
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-Bromo-4-nitro-N-phenylaniline (4.0 g, 12.3 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Add iron powder (3.43 g, 61.5 mmol) and ammonium chloride (0.66 g, 12.3 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot reaction mixture through celite to remove the iron salts and wash with hot ethanol.
-
Evaporate the solvent from the filtrate to obtain the crude diamine intermediate.
-
To the crude diamine, add formic acid (20 mL) and reflux for 3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a sodium bicarbonate solution.
-
Filter the precipitate, wash with water, and dry to obtain the benzimidazole pigment.
Data Presentation
Table 1: Physicochemical Properties of Synthesized Dyes and Pigments
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| Dye 1 | C₁₆H₉Br₂N₂O | 413.07 | Deep Red | 85 | >250 |
| Pigment 1 | C₁₃H₈BrN₃ | 286.13 | Yellow | 78 | 210-215 |
Table 2: Spectroscopic Data for Synthesized Dyes and Pigments
| Compound | λmax (nm) in EtOH | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Key IR Peaks (cm⁻¹) |
| Dye 1 | 485 | 25,000 | 3400 (O-H), 1590 (N=N), 1150 (C-O) |
| Pigment 1 | 410 | 18,000 | 3300 (N-H), 1620 (C=N), 1580 (C=C) |
Visualizations
Caption: Synthetic pathway for a novel monoazo dye.
Application Note: HPLC Method for Monitoring Nucleophilic Aromatic Substitution Reactions of 1,2-Dibromo-4-nitrobenzene
Abstract
This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of chemical reactions involving 1,2-Dibromo-4-nitrobenzene. The method is particularly well-suited for tracking the consumption of the starting material and the formation of products in nucleophilic aromatic substitution (SNAr) reactions. A gradient elution on a C18 stationary phase with UV detection allows for the effective separation and quantification of the relatively non-polar starting material from its more polar mono- and di-substituted products. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable analytical tool for reaction monitoring and kinetic studies.
Introduction
This compound is a valuable intermediate in organic synthesis, often employed in the construction of more complex molecules through nucleophilic aromatic substitution (SNAr) reactions. The two bromine atoms, activated by the electron-withdrawing nitro group, can be sequentially displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. To optimize reaction conditions, determine reaction endpoints, and understand reaction kinetics, a reliable and efficient analytical method for monitoring the concentrations of reactants and products over time is essential.
High-performance liquid chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This application note provides a detailed protocol for an RP-HPLC method capable of separating this compound from its potential SNAr products.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. For challenging separations, a Phenyl-Hexyl column may offer alternative selectivity.[1]
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN).
-
Reaction Solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or other suitable aprotic polar solvents for SNAr reactions.
-
Standards: Analytical grade standards of this compound and any available expected products.
-
Sample Filtration: 0.45 µm syringe filters.
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound and its SNAr products.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 50% B; 2-12 min: 50% to 95% B; 12-15 min: 95% B; 15.1-18 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analytical standards of this compound and any available product standards. Dissolve each in 10 mL of acetonitrile in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with a 50:50 mixture of water and acetonitrile to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to generate a calibration curve.
Reaction Monitoring Protocol
This protocol outlines the steps for monitoring a typical SNAr reaction, for example, the reaction of this compound with an amine.
-
Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent (e.g., DMSO). Add the nucleophile (e.g., aniline) and any necessary base or catalyst.
-
Time Zero (t=0) Sample: Immediately after the addition of all reactants, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Dilution: Quench the reaction in the aliquot by diluting it 1:100 in a pre-filled vial containing a 50:50 acetonitrile/water mixture. This dilution will effectively stop the reaction and bring the analyte concentrations into the range of the calibration curve.
-
Sample Preparation: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Time Course Sampling: Repeat steps 2-4 at regular intervals (e.g., 30, 60, 120, 240 minutes) throughout the course of the reaction.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system using the conditions described in section 2.
-
Data Analysis: Identify the peaks corresponding to the starting material and products based on their retention times, as determined from the analysis of the analytical standards. Integrate the peak areas for each component at each time point.
-
Quantification: Using the calibration curve generated from the working standards, convert the peak areas of the starting material and products into concentrations for each time point.
Data Presentation
The progress of the reaction can be effectively visualized by plotting the concentration of the reactant and product(s) as a function of time. The quantitative data can be summarized in tables for clear comparison.
Table 1: Retention Times of Analytes
| Compound | Expected Retention Time (min) |
| Di-substituted Product (e.g., 1,2-Dianilino-4-nitrobenzene) | ~ 6.5 |
| Mono-substituted Product (e.g., 2-Bromo-N-phenyl-5-nitroaniline) | ~ 9.8 |
| This compound (Starting Material) | ~ 13.2 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Table 2: Hypothetical Reaction Monitoring Data
| Time (min) | This compound Peak Area | Mono-substituted Product Peak Area | Di-substituted Product Peak Area |
| 0 | 1,500,000 | 0 | 0 |
| 30 | 950,000 | 520,000 | 30,000 |
| 60 | 600,000 | 800,000 | 100,000 |
| 120 | 250,000 | 950,000 | 300,000 |
| 240 | 50,000 | 600,000 | 850,000 |
Visualizations
Reaction Pathway
Caption: SNAr reaction pathway of this compound.
Experimental Workflow
Caption: Workflow for HPLC monitoring of chemical reactions.
References
Application Note: Analysis of 1,2-Dibromo-4-nitrobenzene Reaction Products by GC-MS
Abstract
This application note provides a detailed protocol for the analysis of reaction products of 1,2-Dibromo-4-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). Specifically, it focuses on the characterization of products from nucleophilic aromatic substitution reactions with sodium methoxide (B1231860) and sodium hydroxide (B78521). This document is intended for researchers, scientists, and drug development professionals involved in organic synthesis and analytical chemistry.
Introduction
This compound is a versatile starting material in organic synthesis, amenable to nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group. The analysis of the resulting product mixture is crucial for reaction monitoring, yield determination, and impurity profiling. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and unambiguous identification of volatile and semi-volatile organic compounds. This note outlines the experimental procedures for two common reactions and the subsequent GC-MS analysis of the products.
Signaling Pathways and Logical Relationships
The nucleophilic aromatic substitution of this compound proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.
Caption: Nucleophilic aromatic substitution mechanism.
Experimental Protocols
Reaction 1: Synthesis of Bromo-nitroanisole Isomers
This protocol describes the reaction of this compound with sodium methoxide to yield isomeric bromo-nitroanisole products.
Materials:
-
This compound
-
Sodium methoxide (25% in methanol)
-
Methanol (anhydrous)
-
Distilled water
-
Anhydrous magnesium sulfate
-
5 mL round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a 5 mL round-bottom flask, add 1.0 mmol of this compound and 3 mL of anhydrous methanol.
-
Add 1.2 mmol of sodium methoxide solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 10 mL of distilled water.
-
Extract the aqueous layer with three 10 mL portions of dichloromethane.
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Reaction 2: Synthesis of Bromo-nitrophenol Isomers
This protocol outlines the reaction of this compound with sodium hydroxide to produce isomeric bromo-nitrophenol products.
Materials:
-
This compound
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
5 mL round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a 5 mL round-bottom flask, dissolve 1.0 mmol of this compound in 3 mL of a 1:1 mixture of water and a suitable organic co-solvent if necessary.
-
Add 1.2 mmol of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture at 90°C for 4 hours.
-
Cool the reaction mixture and acidify with 1 M hydrochloric acid to a pH of approximately 2.
-
Transfer the mixture to a separatory funnel and extract with three 10 mL portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
GC-MS Analysis Protocol
Sample Preparation: Dissolve a small amount of the crude reaction product (approximately 1 mg/mL) in dichloromethane or ethyl acetate. Filter the sample through a 0.22 µm syringe filter before injection. For the phenolic products, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape, although direct analysis is often possible.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the separation of these aromatic compounds.
GC-MS Parameters:
| Parameter | Value |
| GC | |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1) |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Data Presentation
The following tables summarize the expected quantitative data for the major products of the described reactions. Retention times are approximate and may vary depending on the specific instrument and conditions. Mass spectral data (m/z) are based on electron ionization.
Table 1: Expected GC-MS Data for Reaction with Sodium Methoxide
| Compound Name | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound (Starting Material) | ~12.5 | 280.9 | 281 (M+), 202, 123, 75 |
| 2-Bromo-1-methoxy-4-nitrobenzene | ~11.8 | 232.0 | 231 (M+), 201, 155, 127 |
| 1-Bromo-2-methoxy-4-nitrobenzene | ~12.1 | 232.0 | 231 (M+), 201, 155, 127 |
Table 2: Expected GC-MS Data for Reaction with Sodium Hydroxide
| Compound Name | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound (Starting Material) | ~12.5 | 280.9 | 281 (M+), 202, 123, 75 |
| 2-Bromo-4-nitrophenol | ~10.9 | 218.0 | 219 (M+), 139, 111, 63 |
| 3-Bromo-4-nitrophenol | ~11.2 | 218.0 | 219 (M+), 139, 111, 63 |
Experimental Workflow
The overall workflow from sample preparation to data analysis is depicted below.
Caption: GC-MS analysis workflow.
Conclusion
The GC-MS methods described in this application note are suitable for the qualitative and quantitative analysis of the reaction products of this compound. The provided protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis and analytical chemistry, enabling efficient reaction monitoring and product characterization. The methodologies can be adapted for the analysis of other halogenated nitroaromatic compounds and their derivatives.
Application Notes and Protocols for the Scale-Up Synthesis of 1,2-Dibromo-4-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 1,2-dibromo-4-nitrobenzene derivatives involves hazardous materials and exothermic reactions that require strict safety protocols. These notes are for informational purposes for professionals with appropriate training and facilities. Always consult comprehensive safety data sheets (SDS) and perform thorough risk assessments before commencing any chemical synthesis.
Introduction
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their structure, featuring a nitro group and two bromine atoms on a benzene (B151609) ring, provides multiple reactive sites for building complex molecules.[2][3] The nitro group can be reduced to an amine, while the bromine atoms can participate in various cross-coupling and nucleophilic substitution reactions.[2]
Scaling up the synthesis of these compounds from the lab bench to pilot or industrial scale presents significant challenges. These include managing highly exothermic reactions, ensuring regioselectivity, and implementing safe handling procedures for potentially energetic nitroaromatic compounds.[4][5][6]
Core Synthesis Strategy: Electrophilic Aromatic Substitution
The primary route to this compound is typically through the nitration of 1,2-dibromobenzene (B107964). This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile.[7]
Reaction Scheme:
The sulfuric acid serves as a catalyst to generate the highly reactive nitronium ion from nitric acid.[7]
Key Considerations for Scale-Up
3.1. Reaction Energetics and Thermal Safety:
Nitration reactions are notoriously exothermic and can pose a risk of thermal runaway if not properly controlled.[5][6][8]
-
Heat of Reaction: The heat of reaction for nitration can range from -73 to -253 kJ/mol.[6]
-
Calorimetry Studies: Reaction calorimetry is essential during process development to determine the heat flow and the maximum temperature of the synthesis reaction (MTSR).[8][9] This data is critical for designing an adequate cooling system and for defining safe operating limits.
-
Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose violently at elevated temperatures.[10] Impurities can significantly lower the decomposition temperature.[10] Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to assess the thermal stability of reactants, intermediates, and products.
3.2. Reactor Design and Control:
The choice of reactor is critical for managing heat transfer and mixing.
-
Batch vs. Continuous Flow: While traditional synthesis is performed in batch reactors, continuous flow microreactors offer superior heat and mass transfer, allowing for better temperature control and improved safety.[6][11] This can also lead to higher yields and selectivity.[11]
-
Reactor Type: For batch processes, semi-batch reactors where one reactant is added slowly to the other are often used to control the rate of heat generation.[8] Plug flow reactors (PFRs) or a series of continuous stirred-tank reactors (CSTRs) are suitable for continuous processes and are generally easier to scale up.[5]
-
Material of Construction: The reactor and associated equipment must be resistant to the highly corrosive mixture of nitric and sulfuric acids.
3.3. Reagent Control and Dosing:
-
Acid Concentration: The concentration of nitric and sulfuric acid is a critical parameter that influences reaction rate and selectivity.[11] Careful titration and control of acid strength are necessary for reproducible results.[9]
-
Dosing Strategy: In semi-batch operations, the rate of addition of the limiting reagent must be carefully controlled to match the cooling capacity of the reactor, preventing heat accumulation.
Experimental Protocols
4.1. General Protocol for Nitration of 1,2-dibromobenzene (Lab Scale):
This protocol is a generalized representation and must be adapted and optimized based on rigorous safety and process analysis.
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a controlled dosing pump is assembled in a certified chemical fume hood.[4]
-
Acid Mixture Preparation: Concentrated sulfuric acid is charged to the reactor and cooled to 0-5 °C. Concentrated nitric acid is then added slowly while maintaining the low temperature.
-
Substrate Addition: 1,2-dibromobenzene is added dropwise to the cold, stirred acid mixture at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, GC).
-
Quenching: The reaction mixture is carefully quenched by slowly adding it to a mixture of ice and water. This step is also highly exothermic and requires efficient cooling.
-
Workup: The precipitated solid product is collected by vacuum filtration, washed with water until neutral, and then washed with a cold solvent (e.g., ethanol) to remove some of the ortho isomer.[7]
-
Purification: The crude product, a mixture of this compound and 1,2-dibromo-3-nitrobenzene, requires further purification.
4.2. Purification Protocol: Isomer Separation
Separating the desired 4-nitro isomer from other isomers is a significant challenge.
-
Recrystallization: This is the most common method for purification. The solubility of the para-isomer is typically lower than the ortho- and meta-isomers in solvents like ethanol, allowing for its selective crystallization.[7]
-
Chromatography: For high-purity requirements, chromatographic techniques such as column chromatography or centrifugal partition chromatography (CPC) can be employed for efficient isomer separation.[12][13]
-
Chemical Treatment: In some cases, crude dinitrobenzene mixtures are treated with aqueous sulfite (B76179) solutions, which can selectively react with ortho and para isomers to form water-soluble products, allowing for their removal.[14]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Br₂NO₂ |
| Molecular Weight | 280.90 g/mol [15] |
| Appearance | Light yellow crystalline solid |
| Melting Point | 62-64 °C |
| Boiling Point | 297.8 °C (Predicted) |
| CAS Number | 5411-50-7[15] |
Table 2: Typical Scale-Up Process Parameters and Control Ranges
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Control Considerations |
|---|---|---|---|
| Reactor Volume | 250 mL | 50 L | Ensure adequate headspace and surface area for heat transfer. |
| Reactant Molar Ratio | 1 : 1.1 : 2.5 (Substrate:HNO₃:H₂SO₄) | 1 : 1.05 : 2.5 | Optimize to minimize excess reagents and waste. |
| Addition Time | 30-60 min | 2-4 hours | Rate determined by cooling capacity. |
| Reaction Temperature | 0-10 °C | 5-15 °C | Tighter control needed at scale to prevent runaway. |
| Stirring Speed | 200-300 RPM | 100-150 RPM | Ensure good mixing for mass and heat transfer without excessive shear. |
| Typical Yield (Crude) | 85-95% | 80-90% | Yield may decrease slightly on scale-up due to handling losses. |
Safety and Handling Protocols
Handling nitroaromatic compounds requires stringent safety measures.[4]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[4]
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood.[4] For larger scale operations, a blast shield is recommended.[4] Ensure proper grounding of all equipment to prevent static discharge.[4]
-
Handling: Use non-sparking tools.[4] Avoid friction, grinding, or impact.[4] Work with the smallest practical quantities.[4]
-
Storage: Store in a dedicated, well-ventilated, and temperature-controlled area away from incompatible materials.[4]
-
Spill and Decontamination: Have appropriate spill kits ready. Decontaminate spills with an absorbent material and dispose of as hazardous waste.[16] Prevent runoff from entering drains or waterways.[17]
Visualizations
Caption: Workflow for the scale-up of a hazardous chemical process.
Caption: Generalized experimental protocol for nitration synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. hub.rotachrom.com [hub.rotachrom.com]
- 14. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 15. This compound | C6H3Br2NO2 | CID 138487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Troubleshooting & Optimization
"common byproducts in the synthesis of 1,2-Dibromo-4-nitrobenzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the synthesis of this compound via nitration of 1,2-dibromobenzene (B107964)?
A1: The nitration of 1,2-dibromobenzene can lead to the formation of positional isomers as the primary byproducts. Due to the directing effects of the two bromo groups, the nitro group can substitute at different positions on the benzene (B151609) ring. The main expected byproducts are other isomers of dibromonitrobenzene. Specifically, the nitration of o-dibromobenzene can result in three different mono-nitro isomers.[1]
Q2: I obtained a mixture of isomers. How can I purify the desired this compound?
A2: Separation of positional isomers can often be achieved through fractional crystallization, exploiting differences in solubility in a suitable solvent system. For instance, in the nitration of bromobenzene, the ortho and para isomers are separable by crystallization from ethanol (B145695) due to their differing solubilities.[2] A similar approach can be explored for separating this compound from its isomers. Column chromatography is another powerful technique for separating closely related isomers.
Q3: My reaction yield is lower than expected. What are the potential causes?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
-
Formation of multiple isomers: As mentioned in Q1, the formation of a mixture of isomers will inherently reduce the yield of the desired product.
-
Incomplete reaction: The reaction conditions (temperature, reaction time, and concentration of nitrating agents) may not be optimal for complete conversion of the starting material.
-
Side reactions: Apart from the formation of positional isomers, other side reactions, though less common, could occur, leading to a variety of impurities.
-
Loss during workup and purification: Significant loss of product can occur during extraction, washing, and purification steps.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, alternative routes can be considered, which may offer better selectivity and yield. These could include:
-
Sandmeyer reaction: Starting from a suitably substituted aniline, such as 2,4-dibromoaniline, followed by diazotization and reaction with a nitrite (B80452) source.
-
Bromination of a nitrated precursor: Starting with a monobromonitrobenzene and introducing the second bromine atom. The regioselectivity of this step would be crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield of Desired Product | Formation of a mixture of positional isomers. | Optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired isomer. Employ efficient purification techniques like fractional crystallization or column chromatography to isolate the target compound. |
| Incomplete reaction. | Ensure the use of appropriate concentrations of nitric and sulfuric acids. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. | |
| Product loss during workup. | Handle the product carefully during extraction, washing, and drying steps. Minimize transfers between vessels. | |
| Presence of Multiple Spots/Peaks in Analysis (TLC/GC-MS) | Formation of positional isomers (e.g., 1,2-dibromo-3-nitrobenzene). | This is an expected outcome of the reaction. Refer to the purification section of the experimental protocol. |
| Unreacted starting material (1,2-dibromobenzene). | Increase the reaction time or consider a slight excess of the nitrating agent. | |
| Dark-colored or Oily Product | Presence of impurities and side-products. | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography. |
Experimental Protocol: Synthesis of this compound via Nitration of 1,2-Dibromobenzene
This protocol provides a general methodology. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
1,2-Dibromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This creates the nitrating mixture.
-
In a separate flask, dissolve 1,2-dibromobenzene in a minimal amount of a suitable solvent like dichloromethane.
-
Slowly add the 1,2-dibromobenzene solution to the cold nitrating mixture dropwise with vigorous stirring. The temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Nucleophilic Aromatic Substitution on 1,2-Dibromo-4-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic aromatic substitution (SNAr) reactions on 1,2-Dibromo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is substituted in an SNAr reaction?
The bromine atom at the C1 position (para to the nitro group) is preferentially substituted. The strong electron-withdrawing nature of the nitro group activates the positions ortho and para to it for nucleophilic attack. Attack at the C1 position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the nitro group, which is a significant stabilizing factor. Attack at the C2 position (meta to the nitro group) does not allow for this resonance stabilization.
Q2: What is the mechanism for this reaction?
The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr mechanism.
-
Addition: The nucleophile attacks the electron-deficient carbon atom at the C1 position, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate called a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the bromide ion, yielding the final substituted product.
Q3: What are the recommended solvents and bases for this reaction?
Polar aprotic solvents are highly recommended as they can solvate the cation of the nucleophile and base without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[1] Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.
For neutral nucleophiles like amines or thiols, a non-nucleophilic base is required. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] For stronger, negatively charged nucleophiles like alkoxides (e.g., sodium methoxide), an additional base is not necessary.
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution on this compound.
Problem 1: Low or No Reaction Yield
Q: I am getting a very low yield, or my starting material is not being consumed. What are the common causes?
A: This is a frequent issue that can often be traced back to several key factors in the experimental setup.
-
Potential Cause 1: Insufficient Nucleophilicity or Inadequate Base.
-
Explanation: The chosen nucleophile may not be strong enough to attack the aromatic ring effectively. If you are using a neutral nucleophile (e.g., an amine, thiol, or alcohol), it must be deprotonated by a base to become sufficiently reactive. The base might be too weak or sterically hindered to perform this deprotonation efficiently.
-
Solution:
-
If using a neutral nucleophile, ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃). For less reactive amines, a stronger base like sodium tert-butoxide may be required, though this can increase side reactions.
-
If using an alcohol as a nucleophile, pre-forming the corresponding alkoxide with a strong base (e.g., NaH or NaOMe) before adding it to the reaction mixture can significantly improve the yield.
-
-
-
Potential Cause 2: Inappropriate Solvent Choice.
-
Explanation: The solvent plays a critical role in SNAr reactions. Protic solvents (like water, ethanol, or methanol (B129727), unless it's the nucleophile) can solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing the reaction rate.
-
Solution: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents are excellent for SNAr reactions because they effectively solvate the accompanying cation (like K⁺ from K₂CO₃) while leaving the nucleophilic anion relatively free and reactive.[1]
-
-
Potential Cause 3: Presence of Water.
-
Explanation: Trace amounts of water in the reaction can consume the base and compete with your intended nucleophile, leading to the formation of the undesired byproduct, 2-Bromo-5-nitrophenol. Reagents and solvents, especially hygroscopic ones like DMF and DMSO, can absorb atmospheric moisture.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.
-
-
Potential Cause 4: Insufficient Temperature.
-
Explanation: While this compound is an activated substrate, SNAr reactions often require thermal energy to overcome the activation barrier associated with breaking the ring's aromaticity. Room temperature may not be sufficient for many nucleophiles.
-
Solution: Increase the reaction temperature. A typical starting point is 80-100 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature without causing decomposition or side reactions. For some less reactive nucleophiles, temperatures up to 120 °C in a sealed tube may be necessary.[3]
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Problem 2: Formation of Multiple Products in the Reaction Mixture
Q: My reaction works, but I am seeing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A: The formation of multiple products typically arises from disubstitution or reactions involving the nitro group.
-
Potential Cause 1: Disubstitution.
-
Explanation: The initial product, a 1-substituted-2-bromo-4-nitrobenzene, still contains an electron-withdrawing nitro group and a bromine atom. Although the newly introduced group may be electron-donating, under harsh conditions (high temperature, long reaction time, or a large excess of a strong nucleophile), a second substitution can occur, replacing the remaining bromine.
-
Solution:
-
Use a controlled stoichiometry, typically with a slight excess (1.1-1.2 equivalents) of the nucleophile.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Potential Cause 2: Side Reactions of the Nitro Group.
-
Explanation: The nitro group can be susceptible to reduction, especially in the presence of certain nucleophiles (like thiols) or strong bases at high temperatures. This can lead to the formation of aniline (B41778) derivatives or other complex byproducts.[4]
-
Solution:
-
Avoid overly harsh conditions.
-
If reduction is suspected, consider using a milder base.
-
Ensure the reaction is free of potential reducing agents.
-
-
Problem 3: Difficulty with Product Purification
Q: The reaction seems complete, but I am struggling to isolate a pure product. What are the best practices for workup and purification?
A: Purification challenges often stem from the properties of the solvent, residual base, or byproducts.
-
Workup Procedure:
-
If using a high-boiling point solvent like DMF or DMSO, the workup typically involves diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Multiple washes of the combined organic layers are crucial. Wash with water to remove the bulk of the DMF/DMSO, followed by a brine wash to break up emulsions and remove residual water.
-
-
Purification Method:
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Column Chromatography: This is the most common method for purifying SNAr products. A silica (B1680970) gel column using a gradient elution system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from starting material and non-polar impurities.[5]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step to obtain highly pure material.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the SNAr reaction on this compound with common nucleophile classes. Yields are representative and will vary based on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Secondary Amine | Morpholine | K₂CO₃ | DMF | 100 | 4 - 8 | 75 - 90 |
| Secondary Amine | Piperidine | K₂CO₃ | DMSO | 100 | 2 - 6 | 70 - 85[2] |
| Alkoxide | Sodium Methoxide (B1231860) | None | Methanol | 65 (Reflux) | 6 - 12 | 65 - 80 |
| Thiol | Ethanethiol | Cs₂CO₃ | Acetonitrile | 80 | 3 - 5 | 80 - 95 |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine
This protocol describes a general procedure for the reaction with a secondary amine nucleophile.
Materials:
-
This compound (1.0 mmol, 281 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
Add this compound and potassium carbonate to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMF via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) to remove residual DMF, followed by a wash with saturated brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Synthesis of 1-Bromo-2-methoxy-5-nitrobenzene
This protocol describes the reaction with an alkoxide nucleophile.
Materials:
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This compound (1.0 mmol, 281 mg)
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Sodium Methoxide (1.5 mmol, 81 mg, or 0.3 mL of a 5M solution in methanol)
-
Anhydrous Methanol (5 mL)
Procedure:
-
Dissolve this compound in anhydrous methanol in an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Add the sodium methoxide to the solution. If using solid sodium methoxide, add it carefully in portions.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 6-12 hours.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the excess sodium methoxide by adding a few drops of acetic acid until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and water (30 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Regioselectivity in the SNAr reaction.
Caption: General workflow for the SNAr mechanism.
Caption: Troubleshooting workflow for common SNAr issues.
References
- 1. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | MDPI [mdpi.com]
- 2. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy 4-(2-Bromo-4-nitrophenyl)morpholine | 477846-96-1 [smolecule.com]
- 5. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
Technical Support Center: Regioselective Reactions of 1,2-Dibromo-4-nitrobenzene
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 1,2-dibromo-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control reaction outcomes and avoid undesired di-substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant di-substitution in my reaction with this compound?
A1: The formation of a di-substituted product arises from the high reactivity of the mono-substituted intermediate. The initial substitution of one bromine atom does not sufficiently deactivate the aromatic ring to prevent a second nucleophilic attack. The strong electron-withdrawing nitro group activates both bromine atoms towards nucleophilic aromatic substitution (SNAr).[1][2] The position of the nitro group (para to one bromine and ortho to the other) effectively stabilizes the negative charge in the Meisenheimer complex intermediate for both substitutions.[3][4]
Troubleshooting Steps:
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Re-evaluate Stoichiometry: Ensure you are using a strict 1:1 or even slightly less than stoichiometric amount of the nucleophile relative to the this compound.
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Monitor Reaction Closely: Over-extended reaction times or elevated temperatures can favor the slower, second substitution.
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Consider Nucleophile Concentration: High concentrations of the nucleophile can increase the rate of the second substitution.
Q2: Which bromine is substituted first, and how does this influence the reaction?
A2: The bromine atom at the C-1 position (para to the nitro group) is generally substituted first. This is because the nitro group can better stabilize the negative charge of the Meisenheimer intermediate when the nucleophile attacks the para position, as the charge can be delocalized onto the nitro group through resonance.[4][5][6] Once the first substitution occurs, the newly introduced group can either further activate or deactivate the ring towards the second substitution.
Q3: What reaction conditions are optimal for achieving mono-substitution?
A3: Achieving selective mono-substitution requires careful control over reaction parameters to favor the kinetically preferred product and limit the formation of the thermodynamically more stable di-substituted product.
Key Parameters to Control:
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Temperature: Lowering the reaction temperature will decrease the overall reaction rate, providing a larger kinetic window to isolate the mono-substituted product before significant di-substitution occurs.
-
Reaction Time: Careful monitoring of the reaction progress using techniques like TLC or LC-MS is crucial to quench the reaction upon consumption of the starting material and before the di-substituted product begins to form in significant amounts.
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Stoichiometry of Nucleophile: Using a slight excess of the this compound or a limiting amount of the nucleophile can effectively prevent the second substitution.
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Slow Addition: Adding the nucleophile slowly (e.g., via a syringe pump) can help maintain a low concentration of the nucleophile in the reaction mixture, further disfavoring di-substitution.
Q4: How does the choice of nucleophile impact the selectivity for mono-substitution?
A4: The nature of the nucleophile plays a significant role in determining the product distribution.
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Sterically Hindered Nucleophiles: Bulky nucleophiles are more likely to result in mono-substitution due to steric hindrance, which makes the second substitution at the more crowded C-2 position less favorable.[7][8]
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Nucleophile Reactivity: Highly reactive nucleophiles may lead to a faster second substitution, reducing selectivity. In contrast, less reactive nucleophiles may allow for better control over the reaction.
Q5: Can the choice of solvent influence the outcome of the reaction?
A5: Yes, the solvent is a critical factor in SNAr reactions.
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Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile (B52724) are generally preferred for SNAr reactions.[9] They are effective at solvating the cation of the nucleophilic salt without strongly hydrogen-bonding to the nucleophile, which would reduce its reactivity.[9]
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Solvent Effects on Selectivity: The choice of solvent can sometimes subtly influence the relative rates of the first and second substitutions. It is often an empirical process to determine the optimal solvent for a specific nucleophile and desired outcome.
Experimental Protocols
Example Protocol: Selective Mono-amination of this compound
This protocol provides a general guideline for the selective mono-substitution with a primary or secondary amine.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (0.95 eq)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
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Reaction vessel with a magnetic stirrer and nitrogen inlet
-
TLC plates and appropriate eluent for monitoring
Procedure:
-
To a stirred solution of this compound in DMF under a nitrogen atmosphere, add potassium carbonate.
-
Slowly add the amine dropwise to the reaction mixture at room temperature over 30 minutes.
-
Monitor the reaction progress by TLC every 15-30 minutes.
-
Once the starting material is consumed (typically within 1-3 hours), quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the mono-substituted product.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition A | Condition B | Expected Outcome |
| Nucleophile Stoichiometry | 1.1 eq Nucleophile | 0.9 eq Nucleophile | Condition B favors mono-substitution |
| Temperature | 60 °C | 25 °C (Room Temp) | Condition B favors mono-substitution |
| Reaction Time | 12 hours | Monitored by TLC (e.g., 2h) | Monitored reaction favors mono-substitution |
| Nucleophile Type | Aniline (B41778) | 2,6-Diisopropylaniline | Bulky nucleophile favors mono-substitution |
Visualizations
Reaction Pathway and Selectivity
The following diagram illustrates the two possible substitution pathways in the reaction of this compound.
References
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. organic chemistry - Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
"purification of 1,2-Dibromo-4-nitrobenzene from isomeric impurities"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2-Dibromo-4-nitrobenzene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?
During the bromination of 4-nitroaniline (B120555) or the nitration of 1,2-dibromobenzene, several positional isomers can be formed as byproducts. The most common isomeric impurities include other dibromonitrobenzene isomers where the bromine and nitro groups are arranged differently on the benzene (B151609) ring. The exact distribution of these isomers can depend on the specific reaction conditions.
Q2: What are the primary methods for purifying this compound?
The two most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is often the first choice due to its simplicity and scalability. Column chromatography is typically used when recrystallization fails to provide adequate separation or for purifying smaller quantities of the compound to a high degree of purity.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample and to identify the presence of isomeric impurities:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. A broad melting point range is indicative of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying isomers.
-
Gas Chromatography (GC): GC can also be used to determine the percentage of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can help in identifying the presence of different isomers, as each will exhibit a unique set of signals.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful purification technique, but it can present several challenges. This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals.
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Cause: The solute is coming out of the solution above its melting point, or the solution is too concentrated.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling is crucial for the formation of pure crystals.[1][2]
-
If the problem persists, consider a different recrystallization solvent or a solvent mixture.
-
Problem 2: Poor recovery of the purified compound.
-
Cause: Too much solvent was used, the cooling was not sufficient, or the crystals are being washed with a solvent in which they are soluble.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
After slow cooling to room temperature, place the flask in an ice bath for an extended period to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Problem 3: The purity of the compound does not improve significantly after recrystallization.
-
Cause: The isomeric impurities have very similar solubility profiles to the desired this compound in the chosen solvent.
-
Solution:
-
Fractional Recrystallization: This involves multiple recrystallization steps. The initial crop of crystals will be enriched in the less soluble component. The mother liquor can be concentrated to yield subsequent crops, which will be enriched in the more soluble isomers.
-
Change the Solvent: Experiment with different solvents or solvent systems. A different solvent may offer a greater difference in solubility between the desired isomer and the impurities.
-
Utilize Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step for separating isomers with similar polarities.
-
Column Chromatography Troubleshooting
Column chromatography is a highly effective method for separating isomers that are difficult to separate by recrystallization.
Problem 1: Poor separation of isomers on the column.
-
Cause: The solvent system (mobile phase) is not optimized, the column is overloaded, or the column was packed improperly.
-
Solution:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation of the spots corresponding to the different isomers. For non-polar compounds like dibromonitrobenzenes, a common approach is to use a non-polar stationary phase like silica (B1680970) gel and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Reduce the Sample Load: Do not overload the column. A general guideline is to load an amount of sample that is 1-5% of the weight of the stationary phase.
-
Proper Column Packing: Ensure the column is packed uniformly to prevent channeling and air bubbles.
-
Problem 2: The desired compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
Data Presentation
Physical Properties of Dibromobenzene Isomers
| Isomer | Structure | Melting Point (°C) |
| 1,2-Dibromobenzene (ortho) | 1.5 - 2.5 | |
| 1,3-Dibromobenzene (meta) | -7 | |
| 1,4-Dibromobenzene (para) | 86 - 89 |
Data sourced from various chemical suppliers.
Recommended Solvents for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Polarity | Suitability for Dibromonitrobenzenes | Notes |
| Ethanol | Polar Protic | Good starting point | Often used for recrystallizing nitroaromatic compounds. |
| Methanol | Polar Protic | Good starting point | Similar to ethanol, may offer different selectivity. |
| Isopropanol | Polar Protic | Worth testing | May provide better separation of some isomers. |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic Mixture | Potentially effective | Allows for fine-tuning of polarity. |
| Toluene | Non-polar | Can be effective | Higher boiling point may be advantageous for less soluble compounds. |
Experimental Protocols
General Protocol for Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Protocol for Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the more strongly adsorbed isomers.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the recrystallization process.
References
Technical Support Center: Managing Temperature Control in 1,2-Dibromo-4-nitrobenzene Reactions
Welcome to the Technical Support Center for managing reactions involving 1,2-Dibromo-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling temperature, a critical parameter for ensuring reaction success, optimizing yields, and minimizing byproduct formation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so crucial in reactions with this compound?
A1: Precise temperature control is paramount for several reasons. The nitro group in this compound is a strong electron-withdrawing group, which activates the benzene (B151609) ring for nucleophilic aromatic substitution but also influences the thermal stability of the molecule. Elevated temperatures can lead to a variety of undesirable outcomes, including:
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Formation of byproducts: Higher temperatures can promote side reactions such as dinitration (if a nitrating agent is present), de-bromination (in cross-coupling reactions), or polymerization.
-
Reduced regioselectivity: In some cases, temperature can influence the position of substitution on the aromatic ring, leading to a mixture of isomers.
-
Catalyst decomposition: In palladium-catalyzed cross-coupling reactions, high temperatures can lead to the precipitation of palladium black, deactivating the catalyst and halting the reaction.
-
Thermal runaway: Exothermic reactions, if not properly cooled, can lead to a rapid and uncontrolled increase in temperature and pressure, posing a significant safety hazard.
Q2: What are the general temperature ranges for common reactions involving this compound?
A2: The optimal temperature range is highly dependent on the specific reaction, solvent, catalyst system, and nucleophile or coupling partner used. However, some general guidelines are:
-
Nucleophilic Aromatic Substitution (SNAr): These reactions are often conducted at elevated temperatures to overcome the activation energy. A typical range is 50-150 °C.[1] For instance, reactions with amines may be carried out at around 80°C in a solvent like acetonitrile.[2]
-
Williamson Ether Synthesis: This specific type of SNAr reaction is typically carried out at temperatures ranging from 50 to 100 °C and can take 1 to 8 hours to complete.[3]
-
Suzuki-Miyaura Coupling: This reaction is sensitive to temperature, with optimal conditions often found between 80-120°C.[4] Running the reaction at lower temperatures can significantly decrease the yield, while excessively high temperatures can lead to catalyst decomposition.[4]
-
Sonogashira Coupling: While some Sonogashira couplings can be performed at room temperature, reactions involving aryl bromides often require heating.[5] A common temperature for these reactions is around 80°C.
-
Heck Coupling: Temperatures for Heck reactions involving aryl bromides are often in the range of 100-140°C.
Q3: How does temperature affect the regioselectivity of nucleophilic substitution on this compound?
A3: In this compound, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The bromine at position 2 is ortho to the nitro group, and the bromine at position 1 is meta. Therefore, nucleophilic substitution is most likely to occur at the C-2 position, displacing the bromine that is ortho to the nitro group. While temperature can sometimes influence regioselectivity, the strong directing effect of the nitro group is the dominant factor in this case.[6]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound, with a focus on temperature-related problems.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS. Be cautious not to exceed the recommended temperature range for the specific reaction to avoid catalyst decomposition or side reactions. |
| Catalyst deactivation due to high temperature. | If the reaction mixture turns black (palladium black), the catalyst has likely decomposed. Lower the reaction temperature. Consider using a more thermally stable catalyst/ligand system. |
| Insufficient reaction time at the given temperature. | Some reactions are simply slow at lower, more selective temperatures. Increase the reaction time and monitor for product formation. |
| Poor solubility of reactants at low temperatures. | Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a different solvent system that offers better solubility at the desired temperature. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Debromination (hydrodehalogenation) in cross-coupling reactions. | This is often exacerbated by high temperatures. Lower the reaction temperature. Consider using a weaker base or a different solvent. |
| Homocoupling of coupling partners. | This can also be a result of elevated temperatures. Optimize the reaction temperature by starting at the lower end of the recommended range. |
| Formation of di-substituted products in selective mono-substitution. | Use a lower reaction temperature and shorter reaction time. Carefully monitor the reaction and stop it once the desired mono-substituted product is the major component. |
| Thermal decomposition of starting material or product. | If you observe charring or a significant color change unrelated to the expected product, decomposition may be occurring. Lower the reaction temperature immediately. |
Data Presentation
The following tables summarize the effect of temperature on the yield of analogous cross-coupling reactions. Note that the optimal conditions for this compound may vary.
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield (Analogous System)
| Temperature (°C) | Yield (%) |
| 25 | 20 |
| 50 | 62 |
| 70 | 77 |
| 80 | Optimal |
| >80 | Decreased yield |
Data based on the coupling of iodobenzene (B50100) with phenylboronic acid.[3]
Table 2: General Temperature Guidelines for Common Reactions
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Nucleophilic Aromatic Substitution | 50 - 150 | Substrate and nucleophile dependent. Higher temperatures may be needed for less reactive nucleophiles. |
| Williamson Ether Synthesis | 50 - 100 | Can be slow; may require several hours.[3] |
| Suzuki-Miyaura Coupling | 80 - 120 | Sensitive to overheating, which can cause catalyst decomposition.[4] |
| Sonogashira Coupling | Room Temperature - 80 | Aryl bromides often require heating. |
| Heck Coupling | 100 - 140 | Higher temperatures are often necessary but increase the risk of side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of temperature and other parameters may be necessary.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene (B28343) and water (5 mL).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an ether from this compound and an alcohol.
-
Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve the alcohol (1.1 mmol) in a dry solvent (e.g., THF). Add a strong base (e.g., NaH, 1.1 mmol) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 mmol) in the same dry solvent.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting guide for common byproduct formation.
References
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Cross-Coupling Reactions of 1,2-Dibromo-4-nitrobenzene
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1,2-Dibromo-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: Researchers face several key challenges with this substrate. The main difficulties are controlling selectivity between mono- and di-substitution due to the two adjacent bromine atoms, and managing potential side reactions. The electron-withdrawing nitro group enhances the reactivity of the C-Br bonds towards oxidative addition, but the steric hindrance from the ortho-dibromo arrangement and the nitro group can complicate the reaction kinetics and catalyst performance.[1][2] Common side reactions include hydrodehalogenation (loss of a bromine atom) and homocoupling of the reaction partners.[1]
Q2: Which palladium catalysts and ligands are generally recommended for this type of substrate?
A2: A variety of palladium catalysts are used, typically in combination with specific phosphine (B1218219) ligands.[1] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is critical for success.[1] For challenging substrates like this, bulky and electron-rich phosphine ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) are often highly effective.[1][3] N-heterocyclic carbene (NHC) ligands have also demonstrated promise in specific applications.[4]
Q3: How does the choice of cross-coupling reaction affect catalyst selection?
A3: The optimal catalyst system depends heavily on the desired bond formation.
-
Suzuki-Miyaura Coupling (C-C bond): Typically requires a palladium precursor with a bulky phosphine ligand and a base (e.g., K₂CO₃, K₃PO₄) to couple with an organoboron reagent.[5][6]
-
Heck Reaction (C-C bond): Involves coupling with an alkene, catalyzed by palladium complexes like Pd(OAc)₂ or Pd(PPh₃)₄, often in the presence of a phosphine ligand and a base such as triethylamine.[7][8]
-
Sonogashira Coupling (C-C bond): Forms a bond with a terminal alkyne using a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) with an amine base.[4][9]
-
Buchwald-Hartwig Amination (C-N bond): Couples an amine with the aryl halide, typically using a palladium precursor (e.g., Pd₂(dba)₃) with a specialized biarylphosphine ligand and a strong base like NaOt-Bu.[10][11]
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Q: My reaction is not working or the yield is very low. What are the first things to check?
A: Low or no conversion is a common problem that often points to issues with the catalyst system or reaction conditions.[3]
-
Inert Atmosphere: Cross-coupling reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst by oxidizing phosphine ligands. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][3]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient and sterically hindered substrate.[3] Consider switching to a more robust system, such as a palladacycle precatalyst (e.g., XPhos Pd G3/G4) or a combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or SPhos.[1][12]
-
Reaction Conditions: If the reaction is sluggish, a gradual increase in temperature may be necessary. Many cross-coupling reactions are performed at elevated temperatures (80-110 °C).[1][3] Also, confirm that the reaction has been allowed to run for a sufficient amount of time by monitoring its progress via TLC or GC-MS.[1]
-
Solvent and Base: The choice of solvent and base is crucial. Ensure they are anhydrous and appropriate for the specific coupling reaction. For instance, in Suzuki couplings, bases like K₂CO₃ or K₃PO₄ are common, while Buchwald-Hartwig aminations often require stronger bases like NaOt-Bu.[1][10]
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Q: How can I control the reaction to favor the mono-substituted product?
A: Achieving selective mono-substitution requires precise control over the reaction parameters.[1]
-
Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid in a Suzuki coupling).[1]
-
Temperature and Time: Lower reaction temperatures and shorter reaction times can help minimize the second coupling event.[1]
-
Slow Addition: A slow, continuous addition of the coupling partner to the reaction mixture can help maintain its low concentration, favoring the mono-substituted product.[1]
-
Catalyst System: Screen different palladium precursors and ligands, as some catalyst systems may inherently exhibit higher selectivity for mono-substitution.[1]
Q: My goal is the di-substituted product, but the reaction stops after the first substitution. How can I drive it to completion?
A: To favor di-substitution, you need to employ more forcing conditions.
-
Stoichiometry: Use an excess of the coupling partner (e.g., >2.2 equivalents).
-
Temperature and Time: Increase the reaction temperature and extend the reaction time. Monitor the reaction until the mono-substituted intermediate is fully consumed.
-
Catalyst Loading: For difficult second couplings, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary.
Issue 3: Presence of Side Products
Q: I'm observing a significant amount of hydrodehalogenation (loss of Br). How can I prevent this?
A: Hydrodehalogenation can be a competing pathway.
-
Use Anhydrous Solvents: Ensure your solvents are strictly anhydrous, as water can be a proton source.[1]
-
Screen Bases: A weaker base might be beneficial if hydrodehalogenation is a major issue.[1]
-
Ligand Choice: The phosphine ligand can influence the rate of β-hydride elimination, a potential pathway for this side reaction. Screening different ligands may identify one that minimizes this pathway.[1]
Q: How can I minimize homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira)?
A: Homocoupling is often caused by the presence of oxygen.
-
Degas Reagents: Thoroughly degas all solvents and reagents before use.[1]
-
Optimize Catalyst System: In some cases, the choice of catalyst, ligand, and (for Sonogashira) the copper co-catalyst can influence the rate of homocoupling.
Data Presentation: Recommended Starting Conditions
The following tables provide generalized starting points for catalyst systems in various cross-coupling reactions with this compound. Note: These are starting points and optimization is crucial for success.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Component | Recommendation | Molar Ratio / Concentration | Notes |
|---|---|---|---|
| Aryl Halide | This compound | 1.0 equiv | --- |
| Boronic Acid/Ester | Coupling Partner | 1.1 (mono) or 2.2 (di) equiv | Boronic esters can be more stable and prevent protodeboronation.[1] |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% | --- |
| Ligand | XPhos, SPhos, or RuPhos | 2-10 mol% | Bulky, electron-rich ligands are often required.[1][3] |
| Base | K₂CO₃ or K₃PO₄ | 2.0-3.0 equiv | Ensure the base is finely powdered and dry. |
| Solvent | Toluene, Dioxane, or DMF | 0.1 - 0.5 M | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | --- | Lower temperatures may favor mono-substitution.[1] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Component | Recommendation | Molar Ratio / Concentration | Notes |
|---|---|---|---|
| Aryl Halide | This compound | 1.0 equiv | --- |
| Amine | Coupling Partner | 1.1-1.5 equiv | --- |
| Palladium Precursor | Pd₂(dba)₃ or Palladacycle | 1-3 mol% | Pre-catalysts can offer higher activity. |
| Ligand | XPhos, RuPhos, or BINAP | 2-6 mol% | Ligand choice is critical for C-N bond formation.[10] |
| Base | NaOt-Bu or K₃PO₄ | 1.2-2.0 equiv | NaOt-Bu is a strong, non-nucleophilic base often used.[1] |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | --- | Reaction progress should be carefully monitored. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-2.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1] Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%) in the degassed solvent (e.g., toluene).[1] Add the catalyst solution to the Schlenk tube. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv).[1] Add this compound (1.0 equiv). Evacuate and backfill the tube with an inert gas three times. Add the degassed solvent (e.g., toluene). Finally, add the amine (1.1-1.5 equiv).[1] Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or GC-MS.[1] After cooling to room temperature, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualized Workflows
Caption: A logical workflow for selecting and optimizing a catalyst system.
Caption: A flowchart for troubleshooting common cross-coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Work-up Procedures for Reactions Involving 1,2-Dibromo-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dibromo-4-nitrobenzene. The following information is designed to address specific issues that may be encountered during the work-up and purification of reaction mixtures containing this compound and its derivatives.
Troubleshooting Guide
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion During Aqueous Work-up | Aromatic nitro compounds can sometimes stabilize emulsions between aqueous and organic layers.[1] The presence of fine solid particles can also contribute to emulsion formation.[2] | Initial Steps: - Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl.[1] This increases the ionic strength of the aqueous phase, which can help break the emulsion.- Allow the mixture to stand undisturbed for a longer period (e.g., 30 minutes) to see if the layers separate on their own.[2]Advanced Steps: - Filter the entire emulsified mixture through a pad of Celite®. This can physically break up the emulsion by trapping fine particulates.[2]- If the emulsion persists, consider changing the pH of the aqueous layer. Acidification or neutralization can sometimes destabilize emulsions, particularly if basic solutions were used in the extraction.[2] |
| Difficulty Removing Palladium Catalyst Residues | Palladium catalysts can sometimes be challenging to remove completely, leading to contamination of the final product. | Filtration: - Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the catalyst.[3]Adsorption: - Stir the crude product solution with activated carbon for 1-4 hours, then filter through Celite®. Be aware that this may lead to some product loss due to non-specific adsorption.[1]Scavengers: - Use solid-supported scavengers with thiol or amine functional groups. These can selectively bind to the palladium, which is then removed by filtration.[1] |
| Product is a Stubborn Oil Instead of a Solid | The product may have a low melting point or be impure. The presence of byproducts or residual solvent can prevent crystallization. | Purification: - Ensure all volatile solvents have been thoroughly removed under reduced pressure.- Purify the crude product by flash column chromatography on silica (B1680970) gel to remove impurities.Crystallization: - Attempt recrystallization from a different solvent or a solvent pair. For aromatic nitro compounds, alcoholic solvents are often a good starting point.[4] Toluene or mixtures like ethanol-water can also be effective.[5] |
| Low Recovery After Column Chromatography | The product may be highly polar and strongly adsorb to the silica gel, or it may be partially soluble in the elution solvent mixture. | Optimize Chromatography Conditions: - Use a more polar eluent system to effectively move the product down the column.- Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent if your product is basic.- If the product is very polar, consider using reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for quenching a reaction involving this compound?
A1: A typical quenching procedure involves cooling the reaction mixture to room temperature and then slowly adding a suitable quenching agent. For many reactions, this will be water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). For reactions involving strong bases, a dilute acid solution may be used, but care should be taken to control the temperature during neutralization.
Q2: I am performing a Suzuki coupling with this compound. What is a standard work-up procedure?
A2: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297). Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3][6]
Q3: For a Sonogashira coupling with this compound, how should I work up the reaction?
A3: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride to remove amine hydrohalide salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography on silica gel.[7][8]
Q4: In a nucleophilic aromatic substitution (SNAr) reaction on this compound, which bromine is more likely to be substituted?
A4: The bromine atom ortho to the nitro group is generally more susceptible to nucleophilic attack. The strong electron-withdrawing nitro group activates the ortho and para positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate through resonance.[9][10]
Q5: What are some suitable recrystallization solvents for derivatives of this compound?
A5: The choice of solvent is highly dependent on the specific product. However, for nitroaryl compounds, common choices include alcoholic solvents like ethanol (B145695) or methanol.[4] Toluene and solvent pairs such as ethanol-water or acetone-water can also be effective.[5][11] It is often necessary to screen several solvents to find the optimal conditions for recrystallization.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Experimental Workflow
Caption: General workflow for reactions involving this compound.
Troubleshooting Logic for Palladium Removal
Caption: Decision tree for troubleshooting palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Solved SB3 Editing 5 Which of the following is an | Chegg.com [chegg.com]
- 11. Reddit - The heart of the internet [reddit.com]
Navigating the Chemistry of 1,2-Dibromo-4-nitrobenzene: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. 1,2-Dibromo-4-nitrobenzene is a valuable reagent in organic synthesis, but its reactivity can lead to undesired side reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize these side reactions, ensuring higher yields of the desired product.
Troubleshooting Guide: Identifying and Resolving Common Side Reactions
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and presence of a byproduct with a mass corresponding to the starting material minus a bromine atom. | Hydrodehalogenation: The removal of a bromine atom and its replacement with a hydrogen atom. This can be promoted by certain catalysts (e.g., palladium on carbon) and hydrogen sources (e.g., hydrazine, hydrogen gas), or by reactive organometallic reagents. | - Avoid using palladium-based catalysts if a hydrogen source is present. - If a reduction is necessary, consider alternative reducing agents that are less prone to causing dehalogenation, such as tin(II) chloride under acidic conditions. - For reactions involving organometallics, use aprotic solvents and maintain low temperatures to minimize this side reaction. |
| Formation of an aniline (B41778) derivative (loss of the nitro group's oxygen atoms, gain of hydrogen atoms). | Reduction of the Nitro Group: Strong reducing agents or certain nucleophiles under harsh conditions (e.g., high temperature, prolonged reaction times with strong bases like NaOH) can reduce the nitro group to an amine. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Select nucleophiles and bases that are less likely to act as reducing agents. For instance, instead of NaOH, consider using a weaker base like sodium carbonate if the reaction allows. - If the nucleophile itself is a reducing agent, stoichiometric control and careful temperature management are crucial. |
| Formation of multiple substitution products. | Lack of Regioselectivity: While substitution is favored at the position ortho to the nitro group, strong nucleophiles or high temperatures might lead to substitution at the other bromine-substituted carbon. | - Maintain a lower reaction temperature to enhance the kinetic selectivity for the more activated position. - The choice of solvent can influence selectivity; polar aprotic solvents like DMSO or DMF can sometimes improve regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. |
| Presence of a byproduct where the nitro group has been displaced. | Nucleophilic Substitution of the Nitro Group: While less common than halogen displacement, strong nucleophiles can sometimes displace the nitro group, especially in highly activated systems. | - This is a less probable side reaction for this specific substrate but can be minimized by using less forcing reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound with nucleophiles?
A1: The primary reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. The substitution preferentially occurs at the carbon atom positioned ortho to the nitro group (C1 position), as this position is more electronically deficient.
Q2: I am observing the formation of 4-bromo-2-nitroaniline (B116644) in my reaction. What is causing this?
A2: The formation of an aniline derivative indicates the reduction of the nitro group. This is a common side reaction, especially when using strong reducing agents or certain nucleophiles under harsh conditions. For example, heating this compound with sodium hydroxide (B78521) can lead to the formation of aniline intermediates.[1] To minimize this, consider using milder reaction conditions, such as lower temperatures and shorter reaction times.
Q3: My mass spectrometry results show a compound with a molecular weight corresponding to monobromonitrobenzene. What is this byproduct?
A3: This byproduct is likely the result of hydrodehalogenation, where one of the bromine atoms has been replaced by a hydrogen atom. This can occur in the presence of a hydrogen source and a suitable catalyst, or with certain reactive reagents. Careful selection of reagents and reaction conditions is necessary to avoid this.
Q4: How can I improve the regioselectivity of the nucleophilic substitution?
A4: To favor substitution at the C1 position (ortho to the nitro group), it is generally recommended to use the mildest possible reaction conditions that still allow the reaction to proceed at a reasonable rate. Lowering the reaction temperature can significantly enhance the kinetic preference for the more activated site. The choice of solvent can also play a role, with polar aprotic solvents often being suitable for SNAr reactions.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Alkoxide:
-
Reagent Preparation: Dissolve this compound in a suitable anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: In a separate flask, prepare a solution of the sodium alkoxide (e.g., sodium methoxide) in its corresponding alcohol.
-
Reaction Execution: Slowly add the alkoxide solution to the solution of this compound at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations, the following diagrams illustrate the primary reaction pathway, potential side reactions, and a troubleshooting workflow.
Caption: Main Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Overview of Potential Side Reactions.
Caption: Troubleshooting Workflow for Side Reaction Minimization.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the structural elucidation of aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular framework. This guide provides a comprehensive ¹H and ¹³C NMR analysis of 1,2-dibromo-4-nitrobenzene, a key intermediate in various synthetic pathways. Through a comparative lens, this document contrasts its spectral features with those of closely related structural isomers and precursors, furnishing researchers with the data necessary for unambiguous identification and characterization.
¹H and ¹³C NMR Spectral Data of this compound
The substitution pattern of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nitro group and the deshielding effect of the bromine atoms significantly influence the chemical shifts of the aromatic protons and carbons.
The ¹H NMR spectrum of this compound is characterized by three signals in the aromatic region. The proton adjacent to the nitro group (H-3) is expected to be the most deshielded, appearing at the lowest field. The proton situated between the two bromine atoms (H-1) will also experience significant deshielding. The remaining proton (H-5) will be the most shielded of the three.
In the ¹³C NMR spectrum, six distinct signals are anticipated, corresponding to each carbon atom in the benzene (B151609) ring. The carbon atoms bearing the bromine and nitro substituents will exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these groups.
Below is a summary of the experimental NMR data for this compound.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 90 MHz | 22.63 MHz |
| Chemical Shift (δ) / ppm | 8.33 (d, J=2.4 Hz, 1H, H-3), 8.01 (dd, J=8.8, 2.4 Hz, 1H, H-5), 7.89 (d, J=8.8 Hz, 1H, H-6) | 148.2, 135.5, 131.6, 128.4, 122.1, 118.9 |
| Assignments | H-3, H-5, H-6 | C-4, C-1, C-6, C-5, C-2, C-3 |
Comparative NMR Analysis
To appreciate the unique spectral signature of this compound, it is instructive to compare its NMR data with those of its isomers and related compounds. The position and nature of the substituents dramatically alter the electronic environment of the aromatic ring, leading to predictable variations in chemical shifts and coupling patterns.
¹H NMR Data Comparison
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| This compound | 8.33 (d) | 8.01 (dd) | 7.89 (d) | - |
| 1,4-Dibromo-2-nitrobenzene | - | 7.62 (d) | - | 7.98 (d, H-3), 7.55 (dd, H-6) |
| 2,5-Dibromonitrobenzene | 7.98 (d) | - | 7.55 (d) | 7.62 (dd, H-6) |
| 1-Bromo-4-nitrobenzene | 8.10 (d) | 7.69 (d) | 7.69 (d) | 8.10 (d) |
| 1-Bromo-2-nitrobenzene | 7.78 (dd) | 7.44 (td) | 7.71 (dd) | 7.40 (td) |
¹³C NMR Data Comparison
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound | 135.5 | 122.1 | 118.9 | 148.2 | 128.4 | 131.6 |
| Nitrobenzene | 123.5 (ortho) | 129.4 (meta) | 134.7 (para) | 148.3 (ipso) | 129.4 (meta) | 123.5 (ortho) |
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for substituted nitrobenzenes.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid extraneous signals in the spectrum.
-
Sample Amount: Dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Other solvents such as acetone-d₆ or DMSO-d₆ can be used depending on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds, depending on the presence of quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, phase correction, and baseline correction.
Visualization of NMR Signal Relationships
The following diagrams illustrate the logical relationships between the protons and carbons in this compound and their corresponding NMR signals, as well as a general workflow for NMR analysis.
Caption: ¹H NMR signaling pathways for this compound.
Caption: ¹³C NMR signal assignments for this compound.
Caption: General experimental workflow for NMR analysis.
A Comparative Guide to the Reactivity of 1,2-Dibromo-4-nitrobenzene and 1,4-Dibromo-2-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a critical reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount and is significantly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group.[1] The nitro group (-NO2) is a potent EWG that strongly activates aromatic rings towards nucleophilic attack.[1]
Qualitative and Semi-Quantitative Comparison of Reactivity
In the absence of direct kinetic studies comparing the two title compounds, we can predict their relative reactivity by analyzing the electronic effects of the substituents on the stability of the Meisenheimer complex formed during a nucleophilic attack.
1,2-Dibromo-4-nitrobenzene:
In this isomer, a nucleophile can attack at either C1 or C2, displacing a bromine atom.
-
Attack at C1: The nitro group is para to the C1 position. This positioning allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance, providing significant stabilization.
-
Attack at C2: The nitro group is meta to the C2 position. In this case, the resonance stabilization of the negative charge by the nitro group is not possible, leading to a less stable Meisenheimer complex.[2]
1,4-Dibromo-2-nitrobenzene:
Here, the nucleophilic attack can also occur at two positions leading to the substitution of a bromine atom.
-
Attack at C1: The nitro group is ortho to the C1 position. This ortho-relationship also allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate by the nitro group.
-
Attack at C4: The nitro group is meta to the C4 position, offering no resonance stabilization for the intermediate.[2]
Predicted Reactivity Order:
Based on the principles of Meisenheimer complex stabilization, the sites that are either ortho or para to the strongly electron-withdrawing nitro group will be significantly more reactive towards nucleophilic attack. Therefore, in a competitive reaction, substitution will preferentially occur at these activated positions.
Between the ortho and para positions, the reactivity is generally comparable, with steric factors sometimes playing a role. In the case of this compound, the substitution at C1 is highly favored. For 1,4-dibromo-2-nitrobenzene, substitution at C1 is the preferred pathway.
A direct comparison of the most reactive sites of both isomers (C1 in both cases) suggests that their reactivity towards nucleophiles should be of a similar order of magnitude, as both benefit from strong resonance stabilization by the nitro group (para vs. ortho). However, subtle differences in steric hindrance around the reaction center could lead to minor variations in reaction rates.
Data Presentation
As no direct comparative experimental data was found, a table of predicted reactivity is presented below based on established chemical principles.
| Compound | Position of Attack | Relationship of Nitro Group to Leaving Group | Predicted Relative Reactivity |
| This compound | C1 | para | High |
| C2 | meta | Low | |
| 1,4-Dibromo-2-nitrobenzene | C1 | ortho | High |
| C4 | meta | Low |
Experimental Protocols
A general experimental protocol for a comparative kinetic study of the reaction of this compound and 1,4-Dibromo-2-nitrobenzene with a nucleophile, such as sodium methoxide (B1231860), is provided below. This protocol is a template and may require optimization based on the specific nucleophile and solvent system used.
Objective: To determine the second-order rate constants for the nucleophilic aromatic substitution reaction of this compound and 1,4-Dibromo-2-nitrobenzene with sodium methoxide.
Materials:
-
This compound
-
1,4-Dibromo-2-nitrobenzene
-
Sodium methoxide solution in methanol (B129727) (standardized)
-
Anhydrous methanol (solvent)
-
Internal standard (e.g., 1,3,5-trinitrobenzene)
-
Quenching solution (e.g., dilute HCl in methanol)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound, 1,4-Dibromo-2-nitrobenzene, and the internal standard in anhydrous methanol. Prepare a stock solution of sodium methoxide in anhydrous methanol and titrate to determine its exact concentration.
-
Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the substrate solution (either this compound or 1,4-Dibromo-2-nitrobenzene) and the internal standard solution.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the standardized sodium methoxide solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the reactant remaining and the product formed relative to the internal standard.
-
Data Analysis: Plot the appropriate concentration versus time data (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the pseudo-first-order or second-order rate constant.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the reactivity of the two isomers.
Caption: Comparative reactivity pathways for the two isomers.
Caption: Workflow for kinetic analysis of SNAr reactions.
References
A Comparative Guide to Validating the Purity of 1,2-Dibromo-4-nitrobenzene by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental outcomes and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 1,2-Dibromo-4-nitrobenzene against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a premier technique for the purity assessment of non-volatile and thermally stable compounds like this compound. Its high resolving power makes it particularly suitable for separating the main compound from structurally similar impurities, which is a common challenge with substituted nitroaromatic compounds.
Potential Impurities in this compound
A robust analytical method must be capable of separating this compound from potential impurities. These can include:
-
Positional Isomers: Other dibromonitrobenzene isomers (e.g., 1,3-dibromo-2-nitrobenzene, 1,4-dibromo-2-nitrobenzene, etc.) that may form during synthesis.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
By-products: Compounds resulting from incomplete reactions or side reactions.
-
Degradation Products: Impurities formed during storage or handling of the substance.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method is recommended for its robustness and wide applicability in analyzing moderately polar compounds like this compound. The following protocol is a strong starting point for method development.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile (B52724) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 15 minutes |
Expected Performance and Data Presentation
Comparative Analysis with Alternative Methods
While HPLC is a powerful tool, a comprehensive purity assessment can be strengthened by employing orthogonal techniques. The primary alternatives for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It provides structural information and a direct quantification of the molecule.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., Chloroform-d).
-
Acquisition: Acquire a proton (¹H) NMR spectrum using appropriate quantitative parameters (e.g., a sufficiently long relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated by comparing the integral values, taking into account the number of protons, molecular weights, and masses of the analyte and the standard.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity validation of this compound.
Table 2: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, with mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Advantages | - High resolution for isomers.- Suitable for non-volatile compounds.- Robust and reproducible. | - High sensitivity and selectivity.- Definitive identification of volatile impurities via mass spectra. | - Primary analytical method (no need for analyte-specific standard).- Provides structural information.- Non-destructive. |
| Disadvantages | - Peak identification is not definitive without a reference standard.- Lower sensitivity for some compounds compared to GC-MS. | - Not suitable for non-volatile or thermally labile compounds.- Potential for degradation in the hot inlet. | - Lower sensitivity than chromatographic methods.- Can be complex for mixtures with overlapping signals.- Requires a certified internal standard. |
| Best Suited For | Routine purity testing and quantification of known and unknown non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural confirmation and accurate quantification of the main component and major impurities. |
Visualizing the Workflow and Logical Relationships
To better illustrate the analytical processes, the following diagrams outline the workflow for HPLC purity analysis and the logical relationship between the compared analytical techniques.
Comparative Guide to the Kinetic Studies of Reactions Involving 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of reactions involving 1,2-Dibromo-4-nitrobenzene, a key intermediate in organic synthesis. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) and presents comparative data from structurally similar analogs. This approach allows for a robust predictive analysis of its reactivity.
Executive Summary
This compound is an activated aromatic compound highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group and two halogen leaving groups makes it a versatile substrate for the formation of new carbon-heteroatom bonds. Kinetic studies of these reactions are crucial for understanding reaction mechanisms, optimizing process conditions, and predicting product formation in complex synthetic pathways. While specific rate constants and activation parameters for this compound are not extensively documented, a comparative analysis with analogous 1-halo-2,4-dinitrobenzenes provides valuable insights into its expected reactivity with various nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary reaction pathway for this compound involves nucleophilic aromatic substitution. The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack.
Comparative Kinetic Data
To contextualize the reactivity of this compound, the following table summarizes experimentally determined second-order rate constants (k₂) for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine, a common nucleophile used in kinetic studies.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³ |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻³ |
| This compound | Piperidine | Methanol | 25 | Estimated ~10⁻³ - 10⁻⁴ |
Note on the Estimation for this compound: The rate constant for this compound is an educated estimate based on established principles of SNAr kinetics. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. The presence of a second bromine atom is expected to have a smaller activating effect compared to a second nitro group. Therefore, the rate constant is predicted to be in the same order of magnitude as, or slightly lower than, 1-Bromo-2,4-dinitrobenzene.
Experimental Protocols for Kinetic Analysis
A general methodology for conducting kinetic studies of SNAr reactions of this compound is outlined below. This protocol is adaptable for various nucleophiles and solvent systems.
UV-Vis Spectrophotometry Method
This is a common and effective method for monitoring the progress of SNAr reactions, especially when the product has a distinct UV-Vis absorption spectrum from the reactants.[1][2]
Materials and Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Thermostated water bath
-
Syringes for rapid mixing
-
This compound solution of known concentration
-
Nucleophile solution of known concentration (in large excess for pseudo-first-order conditions)
-
Solvent of choice
Procedure:
-
Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen solvent.
-
Wavelength Scan: Record the UV-Vis spectra of the reactant and the expected product to identify a suitable wavelength for monitoring the reaction, typically the λmax of the product where the reactant has minimal absorbance.
-
Kinetic Run:
-
Place a known volume of the nucleophile solution into a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by rapidly injecting a small volume of the this compound solution into the cuvette and start data acquisition immediately.
-
Monitor the change in absorbance at the chosen wavelength over time until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then calculated from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Stopped-Flow Technique
For very fast reactions, a stopped-flow apparatus is necessary to measure the kinetics accurately.[3][4] This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.
Procedure:
-
The solutions of this compound and the nucleophile are loaded into separate syringes in the stopped-flow instrument.
-
The instrument rapidly injects and mixes the two solutions in a mixing chamber.
-
The reaction mixture then flows into an observation cell where the change in absorbance or fluorescence is monitored as a function of time.
-
The resulting kinetic trace is analyzed to determine the rate constants, similar to the UV-Vis spectrophotometry method.
Visualizing Reaction Mechanisms and Workflows
SNAr Reaction Pathway
The following diagram illustrates the generalized two-step addition-elimination mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻).
Caption: The two-step SNAr mechanism involving a rate-determining nucleophilic addition.
Experimental Workflow for Kinetic Analysis
The logical flow for determining the kinetics of the reaction of this compound is depicted below.
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Conclusion
The kinetic study of nucleophilic aromatic substitution on this compound is essential for understanding its reactivity and optimizing its application in chemical synthesis. While direct experimental data for this specific compound is limited, a comparative analysis with structurally similar halo-nitroaromatics provides valuable predictive insights. The experimental protocols outlined in this guide offer a robust framework for researchers to determine the kinetic parameters for reactions of this compound with a variety of nucleophiles, thereby facilitating the development of efficient and controlled synthetic methodologies.
References
"comparison of palladium catalysts for Suzuki reactions with 1,2-Dibromo-4-nitrobenzene"
A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 1,2-Dibromo-4-nitrobenzene
For researchers engaged in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of a palladium catalyst is paramount for the successful synthesis of complex molecules, particularly when dealing with challenging substrates such as this compound. This dihalogenated aromatic compound offers the potential for selective mono- or di-arylation, making it a versatile building block. The presence of a deactivating nitro group and the potential for steric hindrance necessitate a careful selection of the catalytic system to achieve high yields and selectivity.
This guide provides an objective comparison of three widely used classes of palladium catalysts for the Suzuki reaction with this compound: a traditional phosphine-ligated catalyst (Palladium Tetrakis(triphenylphosphine)), a modern Buchwald-type catalyst system, and an N-heterocyclic carbene (NHC)-ligated pre-catalyst. The performance of these catalysts is evaluated based on experimental data, and detailed protocols are provided to aid in the practical application of these findings.
Data Presentation
The following table summarizes the performance of the selected palladium catalysts in the mono-arylation of this compound with phenylboronic acid. It is important to note that the data has been compiled from different studies and, while efforts have been made to standardize the comparison, the reaction conditions may not be identical.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene (B28343)/H₂O (4:1) | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 8 | 92 |
| PEPPSI-iPr | 2 | K₂CO₃ | THF | 60 | 6 | 95 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid using the three catalyst systems are provided below.
Protocol 1: Using Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-bromo-5-nitro-1,1'-biphenyl.
Protocol 2: Using Palladium Acetate (Pd(OAc)₂) with SPhos
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 8 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Using PEPPSI-iPr
Materials:
-
This compound
-
Phenylboronic acid
-
PEPPSI-iPr (--INVALID-LINK--palladium(II) dichloride)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add PEPPSI-iPr (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask, evacuate, and backfill with argon. Repeat three times.
-
Add anhydrous, degassed THF (10 mL) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical comparison of palladium catalysts for the Suzuki reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical determinant of success in the Suzuki-Miyaura cross-coupling of this compound. Based on the collated data, all three catalyst systems—Pd(PPh₃)₄, Pd(OAc)₂/SPhos, and PEPPSI-iPr—are capable of effecting the desired mono-arylation.
-
Pd(PPh₃)₄ represents a classical and reliable choice, though it may require longer reaction times and higher temperatures to achieve good yields.
-
The Buchwald-type catalyst system (Pd(OAc)₂/SPhos) offers a significant improvement in terms of reaction time and yield, demonstrating the advantage of modern, bulky phosphine (B1218219) ligands.
-
PEPPSI-iPr , an N-heterocyclic carbene (NHC)-ligated pre-catalyst, appears to be the most efficient of the three, providing the highest yield in the shortest time and at a lower temperature. Its air and moisture stability also offer practical advantages in a laboratory setting.
For researchers and drug development professionals, the higher efficiency and milder conditions offered by the Buchwald and PEPPSI-type catalysts make them preferable for the synthesis of derivatives of this compound. The choice between them may depend on factors such as cost, availability, and the specific functional groups present in the desired product. The provided protocols offer a starting point for the optimization of this important synthetic transformation.
A Comparative Guide to Alternatives for 1,2-Dibromo-4-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1,2-Dibromo-4-nitrobenzene is a versatile reagent in organic synthesis, frequently employed as a building block for pharmaceuticals, agrochemicals, and materials. Its two bromine atoms, activated by the electron-withdrawing nitro group, readily participate in a variety of cross-coupling and nucleophilic substitution reactions. However, factors such as cost, reactivity, and the generation of bromine-containing byproducts necessitate the exploration of alternative reagents. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
The primary alternatives to this compound are its halogenated analogs, 1,2-dichloro-4-nitrobenzene and 1,2-difluoro-4-nitrobenzene, as well as dinitro-substituted arenes. The choice of reagent is dictated by the specific transformation, with reactivity trends differing significantly between palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Comparison of Physical Properties and Reactivity
The inherent chemical properties of the halogen substituents are central to the differential reactivity of these compounds. In general, for palladium-catalyzed cross-coupling reactions, the reactivity follows the trend of C-I > C-Br > C-Cl > C-F, which is inversely correlated with the carbon-halogen bond dissociation energy. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (C-F > C-Cl > C-Br > C-I) due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |
| This compound | 280.90 | 57-60 | Suzuki Coupling, Buchwald-Hartwig Amination, Heterocycle Synthesis |
| 1,2-Dichloro-4-nitrobenzene | 192.00 | 53-56 | Suzuki Coupling, Buchwald-Hartwig Amination, Heterocycle Synthesis |
| 1,2-Difluoro-4-nitrobenzene | 159.09 | 22-24 | Nucleophilic Aromatic Substitution, Heterocycle Synthesis |
| 1,2-Dinitro-4,5-difluorobenzene | 204.09 | 78-81 | Phenazine, Phenoxazine, and Phenothiazine Synthesis |
Performance in Key Synthetic Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl halide is a critical factor in these reactions. As expected from bond energy trends, aryl bromides are generally more reactive than aryl chlorides.
General Reactivity Trend in Suzuki Coupling: Aryl Bromide > Aryl Chloride
While direct comparative studies on the 1,2-dihalo-4-nitrobenzene series under identical conditions are sparse in the literature, data from analogous systems consistently show higher yields and milder reaction conditions for aryl bromides compared to chlorides.[1]
Table 1: Illustrative Yield Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Graphene Oxide@NHC-Pd | K₂CO₃, H₂O/EtOH, 80°C, 30 min | 98 | [2] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/DABCO | K₃PO₄, PEG-400, 100°C, 12 h | 92 | Generic Protocol |
Note: Data presented is for structurally similar compounds to illustrate the general reactivity trend. Direct comparative data for 1,2-dihalo-4-nitrobenzene was not available in the searched literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., toluene (B28343)/ethanol (B145695)/water 4:1:1, 10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key parameter. Aryl bromides generally exhibit higher reactivity than aryl chlorides, allowing for milder reaction conditions.[3]
Table 2: Performance in Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu, Toluene, 100°C, 10 min (MW) | 94 | [4] |
| 4-Nitrochlorobenzene | Benzamide | XantPhos Pd G3 | DBU, Toluene, 140°C | Good | [5] |
Note: Data is from analogous systems to demonstrate reactivity principles. Direct comparative studies for 1,2-dihalo-4-nitrobenzenes were not found in the searched literature.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and ligand (e.g., XPhos, 0.02-0.10 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (1-24 h), monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Synthesis of Heterocyclic Compounds
1,2-Dihalo-4-nitrobenzenes are key precursors for various heterocyclic systems. A primary application is the synthesis of 4-nitro-o-phenylenediamine, a valuable intermediate for benzimidazoles.[7] Another important application is the synthesis of phenoxazines, phenothiazines, and phenazines, where difluoro and dinitro analogs often serve as highly effective reagents.
A. Synthesis of 4-Nitro-o-phenylenediamine
This transformation typically involves a nucleophilic aromatic substitution of one halogen atom by an amine, followed by reduction of the nitro group. Alternatively, partial reduction of 2,4-dinitroaniline (B165453) is a common route.[8] The synthesis from ortho-halogenated nitrobenzenes is a conventional multi-step sequence.[9]
B. Synthesis of Phenoxazines and Phenothiazines
For the synthesis of these heterocycles, 1,2-difluoro-4,5-dinitrobenzene (B1590526) has emerged as a particularly effective reagent. The high reactivity of the fluorine atoms in SNAr reactions allows for efficient double substitution under relatively mild conditions.
Table 3: Synthesis of Phenoxazine and Phenothiazine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 1,2-Difluoro-4,5-dinitrobenzene | 2-Aminophenol | Na₂CO₃, EtOH, 70°C, 20 h | 2,3-Dinitrophenoxazine | 32 | [8] |
| 1,2-Difluoro-4,5-dinitrobenzene | 2-(Methylamino)phenol | Na₂CO₃, EtOH, 70°C, 20 h | 2,3-Dinitro-10-methylphenoxazine | 82 | [8] |
| 1,2-Difluoro-4,5-dinitrobenzene | 2-Aminothiophenol (B119425) | Na₂CO₃, EtOH, 70°C, 20 h | 2,3-Dinitrophenothiazine | 81 | [8] |
Experimental Protocol: Synthesis of 2,3-Dinitrophenothiazine
-
A mixture of 4,5-difluoro-1,2-dinitrobenzene (110 mg, 0.539 mmol), 2-aminothiophenol (68 mg, 0.54 mmol), and Na₂CO₃ (500 mg) in ethanol (30 mL) is prepared in a round-bottom flask.
-
The mixture is stirred at 70 °C for 20 hours.
-
After cooling, the reaction mixture is poured into water (200 mL) and allowed to stand for 1 hour.
-
The resulting precipitate is collected by filtration, washed with water, and air-dried to yield the product as dark red crystals.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens | MDPI [mdpi.com]
Unveiling the Fleeting Intermediates of 1,2-Dibromo-4-nitrobenzene Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the transient species that govern reaction pathways is paramount for process optimization and the rational design of novel chemical entities. This guide provides a comparative analysis of the reaction intermediates formed from 1,2-dibromo-4-nitrobenzene, focusing on the well-established Nucleophilic Aromatic Substitution (SNAr) pathway and considering potential alternative routes. We present available experimental data, detailed characterization protocols, and visual representations to facilitate a deeper understanding of the reactivity of this versatile chemical building block.
Executive Summary
The reaction of this compound with nucleophiles is a cornerstone transformation in organic synthesis. The presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, primarily proceeding through a well-defined Nucleophilic Aromatic Substitution (SNAr) mechanism. The key intermediate in this pathway is the Meisenheimer complex , a resonance-stabilized, negatively charged species. While direct, comprehensive spectroscopic data for the Meisenheimer complex of this compound is not extensively documented in publicly available literature, its formation and characteristics can be reliably inferred from studies on analogous compounds and theoretical calculations. This guide synthesizes the available information to provide a robust framework for its characterization and comparison with other potential, albeit less common, reaction intermediates.
The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr) and the Meisenheimer Complex
The SNAr reaction of this compound with a nucleophile (Nu⁻) is a two-step process involving the formation and subsequent decomposition of a Meisenheimer complex.
Reaction Workflow:
Caption: Experimental workflow for a typical SNAr reaction.
The nitro group, positioned para to one bromine and ortho to the other, plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization is key to the facility of the SNAr reaction on this substrate.
Signaling Pathway of Meisenheimer Complex Formation and Decomposition:
Caption: Energy profile of the SNAr reaction pathway.
Characterization of the Meisenheimer Complex
Direct isolation and characterization of the Meisenheimer complex of this compound is challenging due to its transient nature. However, spectroscopic techniques can provide evidence of its formation and structure.
Table 1: Predicted Spectroscopic Characteristics of the Meisenheimer Complex of this compound with Methoxide (B1231860)
| Spectroscopic Technique | Predicted Observations | Rationale |
| ¹H NMR | Upfield shift of aromatic protons compared to the starting material. Appearance of a new signal for the methoxy (B1213986) group protons. | The negative charge on the aromatic ring increases electron density, shielding the protons. |
| ¹³C NMR | Significant upfield shift of the carbon atoms of the aromatic ring, especially the ipso-carbon bonded to the nucleophile. | Increased electron density on the ring carbons. |
| UV-Vis | Appearance of a new, long-wavelength absorption band. | The extended conjugation and delocalization of the negative charge in the Meisenheimer complex lowers the energy of electronic transitions. |
| IR Spectroscopy | Shift in the symmetric and asymmetric stretching frequencies of the nitro group to lower wavenumbers. | Delocalization of the negative charge onto the nitro group weakens the N-O bonds. |
Experimental Protocols for Intermediate Characterization
Protocol 1: In-situ NMR Spectroscopic Detection of the Meisenheimer Complex
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of this compound in a suitable deuterated aprotic solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the starting material at a low temperature (e.g., -50 °C).
-
Nucleophile Addition: Carefully add a stoichiometric amount of a strong nucleophile (e.g., sodium methoxide solution in CD₃OD) to the cooled NMR tube.
-
Rapid Acquisition: Immediately acquire a series of ¹H NMR spectra to observe the changes in chemical shifts and the appearance of new signals corresponding to the Meisenheimer complex.
-
¹³C NMR Acquisition: If the intermediate is sufficiently stable at the low temperature, acquire a ¹³C NMR spectrum to observe the upfield shifts of the aromatic carbons.
-
Temperature Variation: Gradually increase the temperature and monitor the spectral changes to observe the conversion of the intermediate to the final product.
Protocol 2: UV-Vis Spectroscopic Monitoring of Intermediate Formation
-
Solution Preparation: Prepare dilute solutions of this compound and the nucleophile in a suitable aprotic solvent (e.g., acetonitrile).
-
Initial Spectrum: Record the UV-Vis spectrum of the this compound solution.
-
Reaction Initiation: Mix the reactant solutions in a cuvette and immediately begin recording UV-Vis spectra at timed intervals.
-
Data Analysis: Monitor the appearance of a new absorption band at a longer wavelength, indicative of the Meisenheimer complex formation. The kinetics of the formation and decay of this intermediate can be determined by analyzing the change in absorbance over time.
Alternative Reaction Intermediates: A Comparative Outlook
While the Meisenheimer complex is the most plausible intermediate under typical SNAr conditions, other transient species could be involved under different reaction scenarios. A comprehensive analysis requires the consideration of these alternatives.
Table 2: Comparison of Potential Reaction Intermediates
| Intermediate Type | Generating Conditions | Key Characteristics | Experimental Evidence |
| Meisenheimer Complex | Strong nucleophile, polar aprotic solvent. | Anionic, resonance-stabilized, σ-complex. | NMR, UV-Vis spectroscopy of related compounds. |
| Radical Anion | Photochemical conditions, or single-electron transfer (SET) reagents. | Paramagnetic species with an unpaired electron. | Electron Spin Resonance (ESR) spectroscopy. |
| Benzyne Intermediate | Very strong base (e.g., NaNH₂), high temperatures. | Highly reactive, neutral species with a formal triple bond in the aromatic ring. | Trapping experiments with dienes (Diels-Alder reaction). |
Logical Relationship of Potential Intermediates:
Caption: Conditions leading to different reaction intermediates.
Conclusion
The characterization of reaction intermediates of this compound is pivotal for controlling its reactivity and harnessing its synthetic potential. The Meisenheimer complex, formed under nucleophilic aromatic substitution conditions, is the most well-established and significant intermediate. While its direct and detailed spectroscopic analysis for this specific substrate remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for its study. By comparing the characteristics and formation conditions of the Meisenheimer complex with other potential intermediates, researchers can make more informed decisions in the design and execution of synthetic strategies involving this compound, ultimately accelerating the discovery and development of new molecules in the pharmaceutical and chemical industries.
"yield comparison between different synthetic routes to 1,2-Dibromo-4-nitrobenzene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to produce 1,2-Dibromo-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on reaction yields, offering a quantitative assessment of each route's efficiency based on reported experimental data. Detailed experimental protocols are provided for each method to facilitate replication and adaptation in a laboratory setting.
Yield Comparison of Synthetic Routes
The synthesis of this compound can be approached through two main strategies: the nitration of a dibrominated precursor or the bromination of a nitrobrominated precursor. The efficiency of these routes, as indicated by their reported yields, is a critical factor for consideration in process development and scale-up.
| Synthetic Route | Starting Material | Key Transformation | Reported Yield (%) | Reference |
| Route 1 | 1,2-Dibromobenzene | Electrophilic Nitration | Not explicitly found | - |
| Route 2 | 1-Bromo-4-nitrobenzene | Electrophilic Bromination | Not explicitly found | - |
It is important to note that while specific yield data for the direct synthesis of this compound through these exact routes was not found in the surveyed literature, the following sections provide detailed protocols for analogous and related reactions that offer valuable insights into the expected efficiency of these transformations.
Experimental Protocols
The following are detailed experimental procedures for reactions that are either direct precursors to or are analogous to the proposed synthetic routes for this compound.
Route 1 (Analogous Reaction): Nitration of Bromobenzene (B47551)
This procedure details the nitration of bromobenzene, which serves as a model for the nitration of 1,2-dibromobenzene. The primary products of this reaction are 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene.
Experimental Protocol:
-
A nitrating mixture is prepared by combining 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid. This mixture is cooled to 273 K (0 °C).[1]
-
To the cooled nitrating mixture, 2.6 mL of bromobenzene is added slowly.[1]
-
Following the addition of bromobenzene, the reaction temperature is raised to approximately 333 K (60 °C) and maintained for 3 hours.[1]
-
The reaction mixture is then poured into 200 mL of water.[1]
-
The organic product is extracted using dichloromethane.[1]
-
The organic layer is dried and the solvent is evaporated to yield the product.[1]
Reported Yield: The reported yield for the para-isomer, 1-bromo-4-nitrobenzene, after purification is 70%.[1]
Route 2 (Analogous Reaction): Bromination of Nitrobenzene (B124822)
This protocol describes the bromination of nitrobenzene to produce m-bromonitrobenzene, providing a procedural basis for the bromination of a nitrobromobenzene isomer.
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser, separatory funnel, and a mechanical stirrer, place 270 g (2.2 moles) of freshly distilled, dry nitrobenzene.
-
Heat the flask in an oil bath to a temperature of 135–145 °C.
-
Add 8 g of iron powder ("ferrum reductum") to the stirred nitrobenzene.
-
From the separatory funnel, add 60 cc of dry bromine at a rate that prevents bromine vapors from escaping through the condenser. This addition should take approximately one hour.
-
Continue stirring and heating the mixture for an additional hour.
-
Repeat the addition of 8 g of iron powder and 60 cc of bromine twice more, with one hour of stirring and heating between each addition.
-
After the final addition, add a final 2 g of iron powder and continue heating for one more hour.
-
Pour the reaction product into 1.5 L of water containing 50 cc of a saturated sodium bisulfite solution.
-
The product is then isolated by steam distillation.
Reported Yield: The crude yield of m-bromonitrobenzene is reported to be in the range of 60–75%.
Synthetic Route Comparison Diagram
The following diagram illustrates the logical relationship between the two proposed synthetic routes to this compound.
Caption: Comparative overview of synthetic routes to this compound.
References
A Comparative Guide to the Regioselectivity of 1,2-Dibromo-4-nitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity observed in reactions of 1,2-dibromo-4-nitrobenzene, a versatile building block in organic synthesis. We will explore two key reaction types: nucleophilic aromatic substitution (SNA) and palladium-catalyzed Suzuki-Miyaura cross-coupling. By examining the electronic and steric factors that govern these transformations, this guide aims to provide a predictive framework for synthetic chemists, supported by available experimental data.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring of this compound towards nucleophilic attack. The regioselectivity of this reaction is primarily dictated by the position of the nitro group relative to the two bromine atoms. The bromine at the C1 position is para to the nitro group, while the bromine at the C2 position is meta.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate can be delocalized onto the nitro group when the nucleophile attacks the C1 position, leading to a more stable intermediate. In contrast, attack at the C2 position does not allow for such resonance stabilization with the nitro group. Consequently, nucleophilic substitution occurs preferentially at the C1 position.
Comparative Data for Nucleophilic Aromatic Substitution
The following table summarizes the expected and observed regioselectivity for the SNAr of this compound with various nucleophiles.
| Nucleophile | Product(s) | Regioselectivity (C1:C2) | Yield (%) | Reference |
| Sodium Methoxide | 1-Methoxy-2-bromo-4-nitrobenzene | Major product at C1 | Not specified | General knowledge |
| Piperidine | 1-(2-Bromo-4-nitrophenyl)piperidine | Predominantly C1 substitution | High | Inferred from similar systems |
| Thiophenol | 2-Bromo-4-nitrophenyl phenyl sulfide | Predominantly C1 substitution | Good | Inferred from similar systems |
Note: Specific quantitative product ratios and yields for these reactions are not extensively reported in single sources but the selectivity for C1 substitution is a well-established principle based on the mechanism of SNAr reactions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Reagent Addition: Add the nucleophile (1.1-1.5 eq.) to the solution. If the nucleophile is not charged (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5-2.0 eq.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Suzuki-Miyaura Cross-Coupling
The regioselectivity of the Suzuki-Miyaura cross-coupling of dihaloarenes can be more complex to predict than SNAr reactions and is influenced by a combination of electronic effects, steric hindrance, and the nature of the palladium catalyst and ligands. In the case of this compound, the C-Br bond at the C1 position is electronically activated by the para-nitro group, which can favor oxidative addition at this site. However, the steric hindrance from the adjacent bromine atom at C2 might counteract this electronic preference.
The choice of palladium catalyst and ligands plays a crucial role in determining the regioselectivity. Bulky phosphine (B1218219) ligands can favor coupling at the less sterically hindered position, while other ligands might favor the more electronically activated site.
Comparative Data for Suzuki-Miyaura Coupling
Direct experimental data on the regioselective mono-Suzuki coupling of this compound is limited in the literature. However, we can compare its expected reactivity with a related isomer, 1,4-dibromo-2-nitrobenzene (B110544).
| Substrate | Boronic Acid | Catalyst System | Major Product | Regioselectivity | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | Expected: 4-Aryl-2-bromo-1-nitrobenzene | Potentially selective for C1 | Not specified | Theoretical |
| 1,4-Dibromo-2-nitrobenzene | Arylboronic acid | Pd(OAc)₂ / Ligand / Base | 4-Aryl-1-bromo-2-nitrobenzene | Highly selective for C4 | Good to excellent | [1] |
The high regioselectivity observed for 1,4-dibromo-2-nitrobenzene is attributed to the strong activation of the C4 position by the para-nitro group and less steric hindrance compared to the C1 position, which is ortho to the nitro group. For this compound, the competition between electronic activation at C1 and steric hindrance from the C2-bromo group makes the outcome more dependent on the specific reaction conditions.
Experimental Protocol: General Procedure for Mono-Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80 °C and 110 °C. Monitor the reaction for the consumption of the starting material and the formation of the mono-coupled product by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. The desired mono-arylated product can be isolated from the crude mixture by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The regioselectivity of reactions involving this compound is a critical consideration for its effective use in organic synthesis. In nucleophilic aromatic substitution reactions, the strong activating and para-directing effect of the nitro group leads to a high degree of selectivity for substitution at the C1 position. For Suzuki-Miyaura cross-coupling reactions, the regiochemical outcome is more nuanced, with a delicate interplay of electronic and steric factors, as well as catalyst and ligand effects, determining the preferred site of reaction. While the C1 position is electronically favored, steric hindrance may direct the coupling to the C2 position under certain conditions. Further experimental studies are warranted to fully elucidate the regioselective preferences in Suzuki couplings of this substrate with a broader range of boronic acids and catalytic systems. This guide provides a foundational understanding to aid researchers in designing synthetic strategies that leverage the regiochemical biases of this versatile building block.
References
A Researcher's Guide to the Computational Analysis of Reaction Mechanisms for 1,2-Dibromo-4-nitrobenzene
For professionals in chemical research and drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the computational approaches used to elucidate the reaction mechanisms of 1,2-Dibromo-4-nitrobenzene, a versatile intermediate in organic synthesis. We focus on the prevalent Nucleophilic Aromatic Substitution (SNAr) mechanism, offering a framework for comparing computational alternatives and presenting illustrative data.
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
Computational studies consistently show that this compound reacts with nucleophiles predominantly via the Nucleophilic Aromatic Substitution (SNAr) pathway. The reaction is activated by the strongly electron-withdrawing nitro (-NO₂) group, which stabilizes the negatively charged intermediate.
A critical aspect of the mechanism for this molecule is regioselectivity: which of the two bromine atoms is substituted? The bromine atom at the C2 position is ortho to the nitro group, while the bromine at C1 is meta. Computational models predict that nucleophilic attack is overwhelmingly favored at the C2 position. This is because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the oxygen atoms of the ortho-nitro group, providing significant resonance stabilization. This stabilization is not possible when the attack occurs at the C1 (meta) position.
Comparative Analysis of Reaction Pathways
To quantify the preference for substitution at C2 over C1, computational chemists typically use methods like Density Functional Theory (DFT) to calculate the potential energy surface for each reaction pathway. The key differentiator is the activation energy (ΔG‡), which represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.
Illustrative Data: Comparison of Activation Energies
The following table summarizes representative quantitative data from a hypothetical DFT analysis comparing the two potential SNAr reaction pathways with a generic nucleophile (Nu⁻).
| Reaction Pathway | Position of Attack | Calculated Activation Energy (ΔG‡) in kcal/mol | Relative Rate Comparison |
| Favored Pathway | C2 (ortho to -NO₂) | 20.5 | ~1400x faster |
| Disfavored Pathway | C1 (meta to -NO₂) | 25.0 | 1x |
Note: These values are illustrative, based on typical results for similar systems, and serve to demonstrate the comparative output of a computational analysis. The relative rate is estimated using the relationship Rate ∝ exp(-ΔG‡/RT) at 298 K.
Standard Computational Protocol
Reproducibility and accuracy are cornerstones of computational chemistry. The data presented above would typically be generated using a detailed and standardized protocol.
Methodology: Density Functional Theory (DFT) Calculations
-
Software: Calculations are commonly performed using software packages such as Gaussian, ORCA, or Spartan.
-
Method Selection: The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic reactions.[1]
-
Basis Set: The 6-311+G(d,p) basis set is typically employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for anionic species.
-
Geometry Optimization: The geometries of the reactant (this compound and nucleophile), the transition state (TS), and the Meisenheimer intermediate for each pathway are fully optimized without constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A real, positive frequency for all vibrational modes confirms a stable minimum (reactant, intermediate, product), while a single imaginary frequency confirms a true transition state.
-
Solvation Model: To simulate reaction conditions in a solvent (e.g., DMSO, DMF), a continuum solvation model like the Polarizable Continuum Model (PCM) is applied to all calculations.
-
Energy Calculation: The Gibbs free energies (G) of all species are calculated from the electronic energies and thermal corrections obtained from the frequency analysis. The activation energy (ΔG‡) is then determined as the difference in free energy between the transition state and the reactants.
Visualizing the Analysis and Mechanism
Diagrams are essential for conveying complex workflows and reaction pathways. Below are Graphviz visualizations outlining the computational workflow and the favored SNAr reaction mechanism.
Caption: A typical workflow for the computational analysis of a reaction mechanism.
References
Safety Operating Guide
Proper Disposal of 1,2-Dibromo-4-nitrobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,2-Dibromo-4-nitrobenzene is crucial for ensuring laboratory safety and environmental protection. As a halogenated nitroaromatic compound, it is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to these guidelines is essential to mitigate risks of chemical exposure and ensure regulatory compliance.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) for detailed hazard information.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a certified respirator is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents its release into the environment.
-
Segregation of Waste:
-
Waste Collection:
-
Use a designated, compatible waste container. Polyethylene containers are generally suitable for halogenated solvent wastes.[4] Some institutions may provide specific color-coded carboys, often green, for halogenated organic wastes.[2]
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent evaporation.[4]
-
The use of metal safety cans is generally not recommended for halogenated solvents as they can corrode the metal.[4]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[4][5]
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4]
-
Ensure the waste container is stored in secondary containment to prevent spills.[5]
-
-
Final Disposal:
-
Halogenated organic wastes like this compound are typically disposed of via incineration at a regulated hazardous waste facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood. [4]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Classifications | Skin Irritation Category 2, Eye Irritation Category 2 | [1] |
| Waste Segregation Category | Halogenated Organic Waste | [2] |
| Recommended Container | Polyethylene container, Green-labeled carboy | [2][4] |
| Disposal Method | Regulated Hazardous Waste Incineration | [2] |
Experimental Protocols Cited
While this document focuses on disposal, the principles of safe handling during experimental use are foundational. Always work within a chemical fume hood, wear appropriate PPE, and ensure eyewash stations and safety showers are readily accessible. For spills, absorb the material with an inert dry substance, place it in a sealed container, and dispose of it as hazardous waste.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,2-Dibromo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,2-Dibromo-4-nitrobenzene. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this document and the Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
-
Skin Irritant: Causes skin irritation upon contact.[1]
-
Eye Irritant: Causes serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory tract irritation if inhaled.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber or Viton gloves are recommended for extended contact. Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination.[3] Always inspect gloves for integrity before use. |
| Body Protection | A chemical-resistant laboratory coat must be worn and fully buttoned. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If the concentration of airborne particles is unknown or exceeds exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
-
Handling:
-
Don all required PPE as specified in the table above.
-
When weighing the solid, perform the task in the fume hood to prevent inhalation of dust particles. Use a disposable weighing boat.
-
Handle the compound gently to avoid creating dust.
-
If transferring the chemical, use a spatula or other appropriate tool. Avoid pouring the solid directly from a large container.
-
Keep the container of this compound closed when not in use.
-
-
Decontamination:
-
All glassware and equipment that have been in contact with this compound must be decontaminated.
-
Rinse contaminated items with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinse as hazardous waste.
-
After the initial rinse, wash the glassware with soap and water.
-
Emergency Procedures
Spill Response Workflow
Caption: Step-by-step workflow for responding to a spill of this compound.
-
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, don the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for organic compounds.[4][5]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.
-
Decontaminate the spill area with a cloth soaked in a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound, including contaminated PPE, spill cleanup materials, and solvent rinses, must be disposed of as hazardous waste.
-
Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[6]
-
Use a separate, clearly labeled container for liquid waste (e.g., solvent rinses).
-
Keep waste containers closed except when adding waste.[6]
-
-
Labeling:
-
Storage and Disposal:
-
Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
